Dexamethasone-d4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i4D,9D,11D2/t4?,12-,15+,16+,17+,19+,20+,21+,22+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREBDLICKHMUKA-SOEBWSEYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1C[C@H]2[C@@H]3C[C@H]([C@@]([C@]3(C[C@@H]([C@@]2([C@@]4(C1=C(C(=O)C=C4)[2H])C)F)O)C)(C(=O)C([2H])([2H])O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Dexamethasone-d4 and its primary use in research
An In-depth Whitepaper on its Core Applications in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone-d4 is a deuterated analog of Dexamethasone, a potent synthetic glucocorticoid.[1] In the realm of analytical research, particularly in pharmacokinetics and clinical studies, the precise quantification of active pharmaceutical ingredients (APIs) is paramount. This compound serves as an indispensable tool in this context, primarily utilized as an internal standard in mass spectrometry-based assays.[1][2][3] Its structural and chemical similarity to Dexamethasone, coupled with its distinct mass, allows for the accurate and reliable measurement of Dexamethasone concentrations in complex biological matrices. This guide provides a comprehensive overview of this compound, its properties, and its application in quantitative research, complete with detailed experimental protocols and data.
Physicochemical Properties of this compound
This compound is structurally identical to Dexamethasone, with the exception of four hydrogen atoms being replaced by deuterium atoms. This isotopic labeling results in a higher molecular weight, which is the key to its utility as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C22H25D4FO5 | [3] |
| Molecular Weight | 396.5 g/mol | [3] |
| CAS Number | 2483831-63-4 | [3] |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [2][3] |
| Appearance | Solid | [3] |
| Storage | -20°C | [2] |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy. The fundamental principle lies in the addition of a known quantity of the isotopically labeled standard (this compound) to the sample containing the analyte of interest (Dexamethasone) at the earliest stage of sample preparation.
The internal standard and the analyte behave almost identically during sample extraction, purification, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the analyte can be achieved, irrespective of variations in sample recovery or ionization efficiency.
Caption: Workflow illustrating the use of this compound as an internal standard for the quantification of Dexamethasone.
Experimental Protocols
The following sections outline a typical experimental workflow for the quantification of Dexamethasone in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 500 µL of plasma sample in a polypropylene tube, add a known amount of this compound working solution (e.g., 20 µL of a 100 ng/mL solution).
-
Vortex: Briefly vortex the sample to ensure homogeneity.
-
Extraction: Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 5 minutes to facilitate the extraction of Dexamethasone and this compound into the organic layer.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and vortex.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The chromatographic separation and mass spectrometric detection parameters are critical for achieving accurate and sensitive quantification. The following are typical parameters that can be adapted based on the specific instrumentation and sample matrix.
Chromatographic Conditions
| Parameter | Typical Value |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Gradient | A linear gradient from low to high organic phase (e.g., 5% to 95% B over 5 minutes) is typically used to elute the analytes. |
| Retention Time | The retention times for Dexamethasone and this compound are expected to be very similar, typically within a narrow window.[4] |
Mass Spectrometric Conditions
| Parameter | Typical Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Dexamethasone | 393.2 |
| Product Ion (m/z) for Dexamethasone | 373.2 |
| Precursor Ion (m/z) for this compound | 397.2 |
| Product Ion (m/z) for this compound | 377.2 |
| Collision Energy | Optimized for the specific instrument, typically in the range of 10-30 eV. |
| Dwell Time | 100-200 ms |
Data Analysis and Quantification
The quantification of Dexamethasone is performed by constructing a calibration curve. This is achieved by analyzing a series of calibration standards with known concentrations of Dexamethasone and a constant concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of Dexamethasone in the unknown samples is then calculated by interpolating their peak area ratios from the calibration curve.
Dexamethasone's Mechanism of Action: A Brief Overview
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the expression of target genes. This can involve both the transactivation of anti-inflammatory genes and the transrepression of pro-inflammatory genes.
Caption: Simplified diagram of Dexamethasone's mechanism of action via the glucocorticoid receptor.
Conclusion
This compound is a critical tool for researchers and scientists in the field of drug development and clinical analysis. Its role as an internal standard in isotope dilution mass spectrometry ensures the highest level of accuracy and precision in the quantification of Dexamethasone. The methodologies outlined in this guide provide a solid foundation for the development and validation of robust analytical methods. The continued use of this compound will undoubtedly contribute to the generation of high-quality data in a wide range of research applications.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Dexamethasone-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of Dexamethasone-d4. Intended for researchers, scientists, and professionals in drug development, this document summarizes essential data, details experimental methodologies, and visualizes key processes to facilitate a deeper understanding of this deuterated glucocorticoid.
Chemical and Physical Properties
This compound, a deuterated analog of Dexamethasone, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The substitution of hydrogen with deuterium atoms results in a higher molecular weight, allowing for its differentiation from the parent drug in mass spectrometry-based assays.
General Properties
| Property | Value | Reference(s) |
| Chemical Name | 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d₄ | [2][3] |
| Synonyms | Dexamethasone-4,6α,21,21-d4, (8S,9R,10S,11S,13S,14S,16R,17R)-4,6-dideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | [4] |
| CAS Number | 2483831-63-4 | [2][3] |
| Appearance | White to off-white solid | [5] |
| Purity | ≥98% | [6] |
| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₄) | [2][3] |
Molecular and Spectroscopic Data
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₂₅D₄FO₅ | [2][3] |
| Molecular Weight | 396.49 g/mol | [1][5][6] |
| Exact Mass | 396.22500917 Da | [4] |
| ¹H NMR Spectrum | Consistent with structure | [5] |
| Mass Spectrum | Consistent with structure | [5] |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 262-264 °C (for non-deuterated Dexamethasone) | [7][8] |
| Boiling Point | Not determined | |
| Solubility | DMF: 25 mg/mLDMSO: 30 mg/mLEthanol: 3 mg/mL | [3] |
| Storage and Stability | Store at -20°C for up to 3 years (as powder). In solvent, store at -80°C for up to 6 months. | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of deuterated Dexamethasone typically involves hydrogen-deuterium (H/D) exchange reactions on the parent molecule. One reported method utilizes the in-situ generation of deuterium chloride (DCl) in deuterated methanol (CD₃OD) to facilitate H/D exchange at specific positions on the Dexamethasone molecule.[9] This acid-catalyzed exchange targets the α and γ positions relative to the carbonyl groups.[9]
A general workflow for such a synthesis is outlined below:
Quantification by LC-MS/MS using this compound as an Internal Standard
This compound is frequently employed as an internal standard for the accurate quantification of Dexamethasone in biological matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation:
-
Spiking: A known amount of this compound (internal standard) is added to the biological sample (e.g., plasma, milk).[10][11]
-
Extraction: The analytes (Dexamethasone and this compound) are extracted from the matrix. A common method is liquid-liquid extraction using a solvent like methyl tert-butyl ether (MTBE) or solid-phase extraction (SPE) with cartridges such as Oasis HLB.[10][11][12]
-
Reconstitution: The extracted sample is evaporated to dryness and reconstituted in a suitable solvent, typically a mixture of mobile phase components (e.g., 40% methanol).[10][11]
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium formate) and an organic component (e.g., acetonitrile with 0.1% formic acid) is used to separate Dexamethasone and this compound.[13]
-
Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both Dexamethasone and this compound.[14]
The workflow for this analytical method can be visualized as follows:
Mechanism of Action and Signaling Pathway
Dexamethasone, like other glucocorticoids, exerts its effects primarily through the glucocorticoid receptor (GR). The mechanism of action can be broadly divided into genomic and non-genomic pathways.
Genomic Pathway:
-
Binding: Dexamethasone enters the cell and binds to the cytosolic GR, which is part of a multiprotein complex.
-
Translocation: Upon binding, the GR undergoes a conformational change, dissociates from the complex, and translocates into the nucleus.
-
Gene Regulation: In the nucleus, the Dexamethasone-GR complex can either:
-
Transactivation: Bind to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins.
-
Transrepression: Interact with other transcription factors, such as NF-κB and AP-1, to inhibit the expression of pro-inflammatory genes.
-
The following diagram illustrates the genomic signaling pathway of Dexamethasone:
This technical guide provides a foundational understanding of this compound for its application in research and development. For further details, consulting the referenced literature and product-specific documentation is recommended.
References
- 1. veeprho.com [veeprho.com]
- 2. This compound - Cayman Chemical [bioscience.co.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | C22H29FO5 | CID 76974609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Dexamethasone (4,6α,21,21-Dâ, 96%) may contain D at C-2- Cambridge Isotope Laboratories, DLM-7504-PK [isotope.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Dexamethasone | 50-02-2 [chemicalbook.com]
- 9. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. endocrine-abstracts.org [endocrine-abstracts.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Unseen Partner: A Technical Guide to the Mechanism of Action of Dexamethasone-d4 as an Internal Standard in Bioanalysis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of quantitative bioanalysis, particularly in drug development and clinical research, accuracy and precision are paramount. The quantification of potent synthetic glucocorticoids like dexamethasone requires robust analytical methods to ensure reliable pharmacokinetic and toxicokinetic data. The gold standard for such assays is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique whose reliability hinges on the effective use of an internal standard. This technical guide elucidates the mechanism of action of dexamethasone-d4, a deuterium-labeled stable isotope, as an internal standard. We will explore how its unique physicochemical properties make it the ideal counterpart to dexamethasone, enabling it to meticulously track and correct for analytical variability from sample preparation to detection, thereby ensuring the integrity and accuracy of quantitative results.
The Foundational Role of Internal Standards in Mass Spectrometry
Quantitative bioanalysis by LC-MS/MS is susceptible to variations that can compromise results. An internal standard (IS) is a compound of known concentration added to every sample, calibrator, and quality control, acting as a reference to correct for these variations. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical chemical and physical properties.[1][2] this compound, where four hydrogen atoms in the dexamethasone molecule are replaced with deuterium, perfectly fits this role.[2]
The core principle is that any physical or chemical changes affecting the analyte (dexamethasone) during the analytical workflow will affect the SIL-IS (this compound) to the same degree. By measuring the ratio of the analyte's response to the IS's response, variations in extraction efficiency, sample volume, matrix effects, and instrument response are effectively normalized.[3]
The Analytical Mechanism of Action: A Step-by-Step Workflow
The "mechanism of action" for this compound as an internal standard is not biological but analytical. It functions by perfectly mimicking the behavior of unlabeled dexamethasone throughout the entire LC-MS/MS process. This mimicry allows for the correction of procedural errors and matrix-induced variations.
The process can be visualized as a parallel journey of the analyte and its deuterated partner:
Mitigating Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source.[3] This can lead to ion suppression (decreased signal) or enhancement (increased signal), causing inaccurate quantification.
Because this compound has virtually the same chromatographic retention time and ionization characteristics as dexamethasone, it is affected by the matrix in the same way at the same moment.[1] While the absolute signal of both compounds may decrease or increase, their ratio remains constant and proportional to the analyte's true concentration.
Quantitative Performance Data
The use of this compound as an internal standard has been central to the validation of numerous robust bioanalytical methods. The data consistently demonstrate high levels of accuracy, precision, and linearity across a wide range of concentrations.
| Parameter | Study 1[4] | Study 2[5] | Study 3[6] | Study 4[1] |
| Matrix | Human Plasma | Human Plasma | Bovine Milk | Rat Plasma |
| Linearity Range | 2 - 600 ng/mL | 0.25 - 250 ng/mL | 0.15 - 0.6 ng/mL | 0.2 - 100 ng/mL |
| Extraction Recovery | 81.0% | 88 - 91% | Not Specified | >95% (SPE) |
| Intra-day Precision (%RSD) | Not Specified | ≤ 4.8% | < 7.22% | Not Specified |
| Inter-day Precision (%RSD) | Not Specified | ≤ 5.1% | < 7.22% | Not Specified |
| Intra-day Accuracy (%RE) | Not Specified | -7.6% to 5.6% | Not Specified | Not Specified |
| Inter-day Accuracy (%RE) | Not Specified | -6.9% to -0.3% | Not Specified | Not Specified |
Experimental Protocols
The following are generalized protocols for the extraction and analysis of dexamethasone from biological matrices using this compound as an internal standard.
Example Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methodologies for extracting dexamethasone from human plasma.[4][5]
-
Sample Aliquoting: Transfer 500 µL of human plasma (calibrator, QC, or unknown sample) into a clean polypropylene tube.
-
Internal Standard Spiking: Add 50 µL of this compound working solution (e.g., at 100 ng/mL in methanol) to each tube. Vortex briefly.
-
Alkalinization: Add 100 µL of a weak base (e.g., 0.1 M NaOH) to alkalinize the plasma.
-
Extraction: Add 3 mL of an organic solvent (e.g., methyl-tert-butyl ether or ethyl acetate). Cap and vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and vortex to dissolve.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS injection.
Example Protocol 2: Solid-Phase Extraction (SPE)
This protocol is based on methods utilizing polymeric reversed-phase SPE cartridges like Oasis HLB for sample clean-up.[1]
-
Sample Pre-treatment: To 500 µL of plasma, add 50 µL of this compound IS working solution. Add 500 µL of 4% phosphoric acid to disrupt protein binding and dilute the sample. Vortex to mix.
-
Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the dexamethasone and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol (Step 7).
LC-MS/MS Instrumental Conditions
| Parameter | Typical Setting |
| LC Column | C18 Reverse Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Isocratic or gradient elution, optimized for separation |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Dex) | Q1: 393.1 m/z → Q3: 373.1 m/z |
| MRM Transition (Dex-d4) | Q1: 397.2 m/z → Q3: 377.2 m/z |
Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.
Context: The Biological Mechanism of Dexamethasone
While the focus of this guide is the analytical mechanism of this compound, it is important to understand the biological significance of the analyte it tracks. Dexamethasone is a potent synthetic glucocorticoid. Its primary biological mechanism involves binding to the cytoplasmic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins, allowing the dexamethasone-GR complex to translocate into the nucleus. Inside the nucleus, it modulates gene expression by binding to glucocorticoid response elements (GREs) on DNA, leading to powerful anti-inflammatory and immunosuppressive effects. Accurate quantification of dexamethasone is critical for studying its pharmacokinetics and correlating drug exposure with these therapeutic or adverse effects.
Conclusion
This compound is more than just a reagent; it is an essential tool that ensures the fidelity of quantitative bioanalysis. Its mechanism of action as an internal standard is rooted in the fundamental principle of isotopic analogy. By behaving nearly identically to its non-labeled counterpart, it provides a reliable, consistent reference point that corrects for the inherent variability of complex analytical procedures. For scientists and researchers in drug development, the proper use of this compound is a non-negotiable component for generating high-quality, reproducible, and defensible data, forming the bedrock of successful pharmacokinetic studies and regulatory submissions.
References
- 1. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Precursor-Ion Mass Re-Estimation Improves Peptide Identification on Hybrid Instruments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Understanding the Mass Shift of Dexamethasone-d4 versus Dexamethasone
This technical guide provides a comprehensive analysis of the mass shift between Dexamethasone and its deuterated analogue, Dexamethasone-d4. It is intended for researchers, scientists, and drug development professionals who utilize these compounds in analytical and bioanalytical applications. This document details the underlying principles, experimental methodologies, and practical applications related to the use of this compound as an internal standard.
Introduction to Dexamethasone and Isotopic Labeling
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] Its wide therapeutic window has led to its use in treating numerous conditions, including rheumatic problems, severe allergies, and brain swelling.[2] In quantitative analysis, particularly in complex biological matrices, the precise measurement of drug concentration is paramount. This is often achieved through the use of isotopically labeled internal standards.
This compound is a stable isotope-labeled version of Dexamethasone, where four hydrogen atoms are replaced by deuterium atoms.[3] This substitution results in a molecule that is chemically almost identical to the parent drug but has a higher molecular weight. This deliberate mass shift is the cornerstone of its utility as an internal standard in mass spectrometry-based assays, ensuring accurate and precise quantification of Dexamethasone in research and clinical settings.[3][4]
Chemical Structures and Molecular Properties
The fundamental difference between Dexamethasone and this compound lies in their isotopic composition. The molecular formula for Dexamethasone is C22H29FO5.[1][5][6][7] In this compound, four specific hydrogen atoms are replaced with deuterium (D), a stable isotope of hydrogen, resulting in the molecular formula C22H25D4FO5.[3][4][8][9]
The deuterium atoms in this compound are typically located at positions 4, 6, and two on carbon 21 (21,21-d2).[4][9][10] This specific placement minimizes the likelihood of isotopic exchange under typical experimental conditions.
The following table summarizes the key quantitative data for both compounds, highlighting the mass shift.
| Property | Dexamethasone | This compound | Data Source(s) |
| Molecular Formula | C22H29FO5 | C22H25D4FO5 | [1][5][6][7] |
| Average Molecular Weight | 392.47 g/mol | 396.5 g/mol | [1][5][7][11] |
| Monoisotopic Mass | 392.20025 Da | 396.22501 Da | [12] |
| Mass Shift (Δ) | - | +4.02476 Da | - |
The mass shift of approximately 4 Da is a direct consequence of replacing four protium (¹H) atoms with four deuterium (²H) atoms.
The Role of this compound in Quantitative Analysis
The primary application of this compound is as an internal standard (IS) for the quantification of Dexamethasone in biological samples using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or, more commonly, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4][9]
An ideal internal standard co-elutes chromatographically with the analyte and exhibits similar ionization efficiency and fragmentation patterns in the mass spectrometer. However, it must be distinguishable by its mass. This compound fits these criteria perfectly. Because its physicochemical properties are nearly identical to Dexamethasone, it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for variations in sample preparation and instrument response. The 4 Da mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Experimental Protocol: Bioanalytical Method Using LC-MS/MS
This section outlines a typical protocol for the quantification of Dexamethasone in human plasma.
Objective: To determine the concentration of Dexamethasone in plasma samples using this compound as an internal standard.
1. Preparation of Stock and Working Solutions:
-
Dexamethasone Stock (1 mg/mL): Accurately weigh and dissolve Dexamethasone in methanol.
-
This compound IS Stock (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Serially dilute the Dexamethasone stock with 50:50 methanol:water to prepare calibration standards (e.g., 1-1000 ng/mL). Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for each standard, quality control (QC), and unknown sample.
-
Pipette 50 µL of the appropriate sample (blank plasma, standard, QC, or unknown) into the tubes.
-
Add 10 µL of the this compound working solution (100 ng/mL) to all tubes except the blank matrix.
-
Vortex mix for 10 seconds.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5-10 µL into the LC-MS/MS system.
Caption: Sample preparation workflow using protein precipitation.
3. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC/HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Dexamethasone: Q1: 393.2 -> Q3: 373.2
-
This compound: Q1: 397.2 -> Q3: 377.2
-
4. Data Analysis:
-
Integrate the peak areas for both Dexamethasone and this compound for each injection.
-
Calculate the peak area ratio (Dexamethasone / this compound).
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Dexamethasone in unknown samples by interpolation from the linear regression of the calibration curve.
Application in Drug Development
The use of deuterated standards like this compound is fundamental to modern drug development, particularly in pharmacokinetic (PK) studies. These studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. Accurate quantification is non-negotiable for establishing dosing regimens, assessing bioavailability, and meeting regulatory submission requirements.
The robustness of the analytical method, underpinned by a reliable internal standard, ensures that the PK parameters derived from these studies are accurate and can be trusted to guide clinical decisions.
References
- 1. Dexamethasone | CAS 50-02-2 | Glucocorticoid receptor ligand [stressmarq.com]
- 2. Dexamethasone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS 2483831-63-4 | Cayman Chemical | Biomol.com [biomol.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. merckindex.rsc.org [merckindex.rsc.org]
- 8. This compound - Cayman Chemical [bioscience.co.uk]
- 9. caymanchem.com [caymanchem.com]
- 10. Dexamethasone-4,6alpha,21,21-d4 | LGC Standards [lgcstandards.com]
- 11. Dexamethasone [drugfuture.com]
- 12. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dexamethasone-d4: A Technical Guide to its Certificate of Analysis and Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical quality attributes of Dexamethasone-d4, a deuterated internal standard essential for the accurate quantification of dexamethasone in various analytical applications. This document outlines the typical data presented in a Certificate of Analysis (CoA) and delves into the detailed experimental protocols for its purity assessment, ensuring its suitability for research and drug development purposes.
Certificate of Analysis: Summary of Quantitative Data
A Certificate of Analysis for this compound provides a summary of its identity, purity, and other critical quality attributes. The following tables present typical quantitative data found on a CoA.
Table 1: Identification and Physicochemical Properties
| Parameter | Specification |
| Chemical Name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione-d4 |
| Molecular Formula | C₂₂H₂₅D₄FO₅ |
| Molecular Weight | 396.49 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Table 2: Purity and Isotopic Enrichment
| Test | Method | Acceptance Criteria | Typical Result |
| Purity (HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 95% Deuterated forms (d₁-d₄) | >99% |
| Identity (¹H NMR) | ¹H NMR | Conforms to structure | Conforms |
| Identity (Mass Spec) | ESI-MS | Conforms to molecular weight | Conforms |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Complies |
| Elemental Impurities | ICP-MS | Meets ICH Q3D limits | Complies |
Experimental Protocols for Purity Assessment
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to determine the purity of this compound by separating it from any potential organic impurities.
Experimental Workflow:
Caption: High-level workflow for HPLC purity analysis.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a gradient of acetonitrile and water. A common starting point is a gradient from 30% to 70% acetonitrile over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.
-
Sample Preparation: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Mass Spectrometry (MS) for Identity and Isotopic Enrichment
Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.
Instrumentation:
-
Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
MS Analysis: Infuse the sample solution directly into the ESI-MS or inject it through an LC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 397.5.
-
Isotopic Enrichment Analysis: Analyze the isotopic distribution of the molecular ion peak. The relative intensities of the peaks corresponding to d₀, d₁, d₂, d₃, and d₄ species are used to calculate the overall isotopic enrichment.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is a powerful technique used to confirm the chemical structure of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: The resulting spectrum is compared to the known spectrum of Dexamethasone. The absence of signals at the positions where deuterium has been incorporated confirms the isotopic labeling. The remaining signals should be consistent with the non-deuterated parts of the molecule.
Dexamethasone Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression.
Caption: Simplified glucocorticoid receptor signaling pathway of Dexamethasone.
The binding of dexamethasone to the cytoplasmic glucocorticoid receptor (GR) complex leads to the dissociation of heat shock proteins (HSPs). The activated GR translocates to the nucleus, where it can act in two primary ways:
-
Transactivation: The GR dimerizes and binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes.
-
Transrepression: The activated GR can interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression. This leads to a reduction in the production of inflammatory mediators.
This comprehensive guide provides the essential information for researchers and drug development professionals to understand and evaluate the quality of this compound, ensuring its reliable use in scientific applications.
A Technical Guide to Dexamethasone-d4 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercially available sources of Dexamethasone-d4, its applications in research, and detailed methodologies for its use. This compound is a deuterated analog of Dexamethasone, a potent synthetic glucocorticoid. Its primary application in research is as an internal standard for the accurate quantification of Dexamethasone in biological matrices using mass spectrometry techniques.[1][2][3][4]
Commercially Available Sources of this compound
A variety of suppliers offer this compound for research purposes. The quality and specifications of the product can vary between suppliers. Researchers should carefully consider the purity, isotopic enrichment, and available documentation, such as a Certificate of Analysis (CoA), when selecting a source. Below is a summary of commercially available this compound products.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity/Isotopic Enrichment |
| MedchemExpress | This compound | 2305607-27-4 | C22H25D4FO5 | 396.49 | Purity (HPLC): 98.93%, Isotopic Enrichment: 97.8% |
| Cayman Chemical | This compound | 2483831-63-4 | C22H25D4FO5 | 396.5 | ≥99% deuterated forms (d1-d4)[1] |
| Simson Pharma Limited | Dexamethasone D4 | 2483831-63-4 | C22H25D4FO5 | 396.49 | Not specified; Certificate of Analysis provided. |
| BOC Sciences | This compound | Not specified | Not specified | Not specified | Not specified |
| Nordic Biosite | This compound | 2483831-63-4 | Not specified | Not specified | ≥99% deuterated forms (d1-d4)[2] |
| Biomol.com | This compound | 2483831-63-4 | C22H25D4FO5 | 396.5 | >99% deuterated forms (d1-d4) |
| Sigma-Aldrich | Dexamethasone d4 | Not specified | Not specified | Not specified | Not specified |
| Veeprho | This compound | Not specified | Not specified | Not specified | Not specified |
| CDN Isotopes | Dexamethasone-4,6alpha,21,21-d4 | 2483831-63-4 | Not specified | 396.49 | 97 atom % D |
| Cambridge Isotope Laboratories, Inc. | Dexamethasone (4,6α,21,21-D₄, 96%) | 2483831-63-4 | C22H25D4FO5 | 396.49 | Chemical Purity 98% |
| MedChemExpress | Dexamethasone-d5 | 358731-91-6 | Not specified | Not specified | Purity: 99.86% |
Experimental Protocols
This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of dexamethasone in biological samples such as plasma, serum, and milk.[2][4][5] The following is a generalized protocol based on common methodologies found in the literature. Researchers should optimize the parameters for their specific instrumentation and experimental needs.
Quantification of Dexamethasone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected range of dexamethasone concentrations).[2]
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[2]
-
Vortex the mixture for a specified time (e.g., 5-10 minutes) to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., 4000 rpm for 10 minutes).
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a suitable mobile phase, such as 80 µL of 40% methanol.[2]
2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 5 mM ammonium formate in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is typical.[5] The specific gradient program should be optimized to achieve good separation of dexamethasone and this compound from matrix components.
-
Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.
-
Injection Volume: A small injection volume (e.g., 5-10 µL) is recommended.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for quantitative analysis.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both dexamethasone and this compound. These transitions should be optimized for the specific instrument being used.
-
Data Analysis: The concentration of dexamethasone in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of dexamethasone.
Signaling Pathway and Experimental Workflow
Glucocorticoid Receptor Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.[6][7] Upon binding, the receptor-ligand complex translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two primary mechanisms: transactivation and transrepression.[1][7]
-
Transactivation: The dexamethasone-GR complex binds to glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased expression.
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB, thereby downregulating the expression of inflammatory genes.[7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 7. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
Deuterium Labeling Stability in Dexamethasone-d4: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of deuterium labeling in Dexamethasone-d4, a critical internal standard for bioanalytical and pharmaceutical analyses. Understanding the stability of isotopic labels is paramount for ensuring data accuracy, reliability, and regulatory compliance in quantitative mass spectrometry-based assays. This document delves into the chemical synthesis, label positions, potential for hydrogen-deuterium (H-D) exchange, and recommended experimental protocols for assessing the isotopic stability of this compound.
Introduction to this compound and Isotopic Labeling
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. In clinical and research settings, accurate quantification of dexamethasone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. Stable isotope-labeled internal standards, such as this compound, are the gold standard for such analyses, as they exhibit nearly identical chemical and physical properties to the analyte, allowing for correction of variability during sample preparation and analysis.
The utility of a deuterated internal standard is contingent on the stability of its deuterium labels. The potential for these labels to exchange with protons from the surrounding environment (a process known as back-exchange) can compromise the accuracy of quantitative results. This guide provides a framework for understanding and evaluating the stability of deuterium labels in this compound.
Chemical Synthesis and Label Positions of this compound
The commercially available this compound is a synthetic derivative of dexamethasone where four hydrogen atoms have been replaced by deuterium atoms. The formal name for this compound is 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d4.[1] The positions of the deuterium labels are crucial for their stability.
Based on the chemical structure and nomenclature, the deuterium atoms in this compound are located at positions that are generally considered stable to back-exchange under typical analytical conditions. The carbon-deuterium (C-D) bonds are stronger than carbon-hydrogen (C-H) bonds, which contributes to their stability.[2]
Table 1: Key Chemical Information for this compound
| Property | Value | Reference |
| Formal Name | 9-fluoro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-4,6,21,21-d4 | [1] |
| CAS Number | 2483831-63-4 | [1] |
| Molecular Formula | C₂₂H₂₅D₄FO₅ | [1] |
| Formula Weight | 396.5 | [1] |
| Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
Assessment of Deuterium Label Stability
The stability of the deuterium labels in this compound is influenced by several factors, primarily pH and temperature. While the labels in this compound are on carbon atoms and are generally stable, extreme pH and high temperatures can facilitate H-D exchange.
Factors Influencing Deuterium Exchange
-
pH: Hydrogen-deuterium exchange is catalyzed by both acids and bases.[3][4] The rate of exchange is generally at its minimum in the pH range of 2.5 to 3.[5]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including H-D exchange. Therefore, it is crucial to control the temperature during sample storage and analysis.
-
Solvent: The nature of the solvent can influence the rate of exchange. Protic solvents, such as water and methanol, can serve as a source of protons for back-exchange.
-
Enzymatic Activity: In biological matrices, enzymes could potentially catalyze H-D exchange, although this is less common for C-D bonds compared to O-H or N-H bonds.
Published Stability Data for Dexamethasone
Table 2: Summary of Dexamethasone Stability Studies (Non-labeled)
| Formulation/Matrix | Storage Conditions | Duration | Stability | Reference |
| Dexamethasone suspensions (1 mg/mL) | 25°C and 4°C | 91 days | Maintained at least 96% of original concentration | [6] |
| Dexamethasone sodium phosphate in 0.9% NaCl | 25°C | 22 days | >97% of initial concentration remained | [7] |
| Dexamethasone oral suspension (5 mg/mL) | 4°C and 21°C | 60 days | No significant degradation observed | [8] |
| Dexamethasone sodium phosphate injection (10 mg/mL) | 4°C and 23°C | 91 days (glass), 55 days (plastic) | >93% of initial concentration remained | [9][10] |
Experimental Protocols for Stability Assessment
To rigorously assess the stability of the deuterium labels in this compound, a series of experiments should be conducted. The following protocols are adapted from general methodologies for testing the stability of deuterated internal standards.
Stability in Different pH Solutions
This experiment aims to evaluate the rate of back-exchange at various pH values.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4) to neutral (pH 7) and basic (e.g., pH 9, 11).
-
Incubation: Spike a known concentration of this compound into each buffer solution. Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C) for various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Sample Analysis: At each time point, analyze the samples by LC-MS/MS. Monitor the ion ratios of this compound to a non-labeled dexamethasone standard. A change in the isotopic distribution or a decrease in the abundance of the d4 species would indicate back-exchange.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition.
Stability in Biological Matrices
This protocol evaluates the stability of this compound in a more complex and biologically relevant environment.
Methodology:
-
Matrix Preparation: Obtain blank biological matrices (e.g., human plasma, rat plasma).
-
Spiking and Incubation: Spike a known concentration of this compound into the biological matrix. Incubate the samples at a physiologically relevant temperature (e.g., 37°C) for various time points.
-
Sample Extraction: At each time point, extract the this compound from the matrix using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
LC-MS/MS Analysis: Analyze the extracted samples by LC-MS/MS to determine the isotopic purity of this compound.
-
Data Analysis: Assess any changes in the isotopic profile over time.
NMR Spectroscopy for Monitoring Deuterium Exchange
Nuclear Magnetic Resonance (NMR) spectroscopy can provide direct evidence of deuterium exchange at specific atomic positions.
Methodology:
-
Sample Preparation: Dissolve this compound in a deuterated solvent (e.g., DMSO-d6) for a baseline ¹H-NMR spectrum. To test for exchange, dissolve this compound in a protic solvent (e.g., H₂O/D₂O mixture) under conditions expected to promote exchange (e.g., elevated temperature or extreme pH).
-
NMR Analysis: Acquire ¹H-NMR and/or ²H-NMR spectra over time.
-
Data Interpretation: In the ¹H-NMR spectrum, the appearance of signals at the positions where deuterium atoms were originally located would indicate back-exchange. In the ²H-NMR spectrum, a decrease in the signal intensity of the deuterium peaks would also indicate exchange.
Summary and Recommendations
This compound is a widely used and generally stable internal standard for the quantification of dexamethasone. The deuterium labels are located on carbon atoms, which confers a high degree of stability against back-exchange under standard analytical conditions. However, for the highest level of data integrity, it is recommended that researchers:
-
Store this compound solutions at low temperatures (e.g., -20°C) as recommended by the supplier to ensure long-term stability.[1]
-
Avoid exposure of this compound to extreme pH and high temperatures for prolonged periods during sample preparation and analysis.
-
Perform initial stability assessments in the specific matrices and under the analytical conditions used in their laboratory to confirm the absence of significant back-exchange.
-
Utilize LC-MS/MS methods to monitor the isotopic purity of the this compound standard over the course of a study, particularly for long-term studies or when using new analytical methodologies.
By following these guidelines and, when necessary, performing the experimental validations outlined in this guide, researchers can confidently use this compound to achieve accurate and reliable quantitative results in their studies.
References
- 1. caymanchem.com [caymanchem.com]
- 2. gabarx.com [gabarx.com]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 4. Trends in the Hydrogen-Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of Extemporaneously Compounded Dexamethasone in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Dexamethasone phosphate stability and contamination of solutions stored in syringes. | Semantic Scholar [semanticscholar.org]
- 10. Dexamethasone phosphate stability and contamination of solutions stored in syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexamethasone-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Dexamethasone-d4, a deuterated analog of the synthetic corticosteroid Dexamethasone. This guide is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields.
Core Compound Details
CAS Number: 2483831-63-4[1][2][3][4]
Molecular Formula: C₂₂H₂₅D₄FO₅[1][2][3]
This compound is primarily utilized as an internal standard for the quantification of Dexamethasone in various biological matrices using mass spectrometry techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][5] Its stable isotope-labeled nature ensures high accuracy and precision in analytical applications.
Quantitative Data
The following table summarizes the key quantitative physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 396.5 g/mol | [1][2][4][6] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [2][3] |
| Solubility in DMF | 25 mg/mL | [3][5] |
| Solubility in DMSO | 30 mg/mL | [3][5] |
| Solubility in Ethanol | 3 mg/mL | [3][5] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
Quantification of Dexamethasone in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This section details a representative experimental protocol for the quantitative analysis of Dexamethasone in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 250 µL of human plasma, add 10 µL of this compound internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous layers.
-
Carefully transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 80 µL of 40% methanol.
2. Liquid Chromatography
-
Column: A C18 analytical column is typically used for separation.
-
Mobile Phase: A gradient elution with a mixture of methanol and water is employed.
-
Flow Rate: A constant flow rate is maintained throughout the analysis.
-
Injection Volume: A small volume of the reconstituted sample is injected onto the column.
-
Run Time: The total run time is typically short, around 2.5 to 3.5 minutes.[7][8]
3. Mass Spectrometry
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: A triple quadrupole mass spectrometer is used for detection in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Dexamethasone and this compound to ensure selectivity and sensitivity.
Signaling Pathways and Logical Relationships
Experimental Workflow for Dexamethasone Quantification
The following diagram illustrates the typical workflow for the quantification of Dexamethasone in a biological sample using this compound as an internal standard.
Caption: Workflow for Dexamethasone quantification using an internal standard.
Dexamethasone Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then modulates gene expression. The following diagram outlines the primary signaling pathway. Dexamethasone, a synthetic glucocorticoid, binds to the human glucocorticoid receptor with a higher affinity than the natural ligand, cortisol.[2][5] This activation of the receptor leads to both transactivating and transrepressing effects on gene expression, generally resulting in anti-inflammatory outcomes.[2][5]
Caption: Glucocorticoid Receptor (GR) signaling pathway activated by Dexamethasone.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Dexamethasone phosphate-d4 | C22H30FO8P | CID 131709024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Cayman Chemical [bioscience.co.uk]
- 5. This compound | CAS 2483831-63-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. This compound | C22H29FO5 | CID 76974609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Dexamethasone in Human Plasma using Dexamethasone-d4 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexamethasone in human plasma. Dexamethasone-d4, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing.[1][2] The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[3] Accurate measurement of its concentration in biological matrices is crucial for understanding its pharmacokinetics and for clinical diagnostics, such as in the dexamethasone suppression test for hypercortisolism.[4][5] LC-MS/MS offers superior sensitivity and specificity for this purpose compared to other analytical techniques. The use of a deuterated internal standard like this compound, which co-elutes with the analyte, is critical for correcting analytical errors that may arise during sample preparation and analysis.[6]
Method Overview
The method involves a liquid-liquid extraction of dexamethasone and the internal standard from human plasma, followed by chromatographic separation on a C18 reverse-phase column and detection using a triple quadrupole mass spectrometer.[1][2] The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for both dexamethasone and this compound.[4]
Experimental Protocols
Materials and Reagents
-
Dexamethasone (Reference Standard)
-
Formic acid
-
Ammonium acetate
-
Human plasma (with anticoagulant)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of dexamethasone and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the dexamethasone primary stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.
-
Internal Standard (IS) Working Solution: Dilute the this compound primary stock solution with methanol to achieve a final concentration of 100 ng/mL.
-
Calibration Curve Standards: Spike blank human plasma with the appropriate dexamethasone working standards to create a calibration curve ranging from 0.5 to 500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 250 µL of plasma sample (standard, QC, or unknown) into a clean microcentrifuge tube.[4][5]
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube and vortex briefly.[4][5]
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.[4][5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 880 x g for 5 minutes.[4]
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 80 µL of 40% methanol in water.[4][5]
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm)[8][9] |
| Mobile Phase A | 0.1% Formic acid in water[8] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[8][9] |
| Flow Rate | 0.3 - 0.5 mL/min[8][10] |
| Gradient | Linear gradient (specifics may vary based on column and system) |
| Injection Volume | 10 µL[8] |
| Column Temperature | 30 - 40°C[8][10] |
| Total Run Time | Approximately 2.5 - 5 minutes[4][8] |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive[4] |
| MRM Transitions | |
| Dexamethasone | m/z 393.0 -> 147.1[11] |
| This compound | m/z 397.0 -> (transition may vary slightly, e.g., 239)[4] |
| Dwell Time | ~0.088 s[4] |
| Collision Gas | Argon |
| Ion Source Temperature | Dependent on instrument |
Data Presentation
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Dexamethasone | 0.5 - 500 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Low | 1.5 | < 10 | < 10 | ± 15% |
| Medium | 100 | < 8 | < 8 | ± 15% |
| High | 400 | < 8 | < 8 | ± 15% |
Table 3: Recovery
| Analyte | Concentration (ng/mL) | Mean Recovery (%) |
| Dexamethasone | Low, Medium, High | 81 - 100[1][4] |
| This compound | 100 | ~85[12] |
Visualizations
Caption: Experimental workflow for dexamethasone quantification.
Caption: Role of the internal standard in analysis.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. texilajournal.com [texilajournal.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note and Protocol: Quantitative Analysis of Dexamethasone in Human Plasma Using Dexamethasone-d4 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant effects. Accurate quantification of dexamethasone in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the determination of dexamethasone in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Dexamethasone-d4 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations during sample preparation and analysis, ensuring high accuracy and precision.[1][2]
Principle
This method employs liquid-liquid extraction (LLE) to isolate dexamethasone and the this compound internal standard from human plasma. The extracted analytes are then separated using reverse-phase high-performance liquid chromatography (HPLC) and detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of dexamethasone to this compound against a calibration curve.
Materials and Reagents
-
Dexamethasone (Reference Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (Analytical grade)
-
Ammonium hydroxide
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
Experimental Protocols
Preparation of Stock and Working Solutions
-
Dexamethasone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of dexamethasone reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the dexamethasone stock solution with a methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution (e.g., 400 ng/mL): Dilute the this compound stock solution with methanol to the desired concentration.[5]
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw frozen human plasma samples to room temperature.
-
Pipette 0.5 mL of plasma into a clean polypropylene tube.
-
Add 25 µL of the Internal Standard Working Solution (e.g., 400 ng/mL this compound) to each plasma sample, except for the blank.[5]
-
Vortex mix for 10 seconds.
-
To alkalinize the sample, add 0.10 mL of a 1:3 ammonium hydroxide-water solution (v/v) and vortex briefly.[5]
-
Add 3 mL of methyl-tert-butyl ether (MTBE) as the extraction solvent.[4][5]
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 80-100 µL of the mobile phase (e.g., 40% methanol in water) and vortex to dissolve the analytes.[4]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters. Method optimization may be required for different instrument setups.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC System | Agilent, Shimadzu, or equivalent |
| Column | C18 column (e.g., 50 x 3 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile:Water:Formic Acid (35:65:0.1, v/v/v)[5] |
| Flow Rate | 0.500 mL/min[5] |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | Approximately 3.5 minutes[1] |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Dexamethasone: 393 -> 373 (m/z) this compound: 397 -> 377 (m/z) (Note: exact m/z may vary slightly based on deuteration pattern) |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for the specific instrument |
| Gas Temperatures | Optimized for the specific instrument |
Data Presentation: Quantitative Method Parameters
The following table summarizes typical quantitative performance characteristics of a validated LC-MS/MS method for dexamethasone in human plasma using this compound.
Table 3: Summary of Quantitative Data
| Parameter | Typical Value | Reference |
| Linearity Range | 0.250 - 250 ng/mL | [5] |
| 2 - 600 ng/mL | [1] | |
| Lower Limit of Quantification (LLOQ) | 0.250 ng/mL | [5] |
| 0.5 nmol/L | [4] | |
| Mean Recovery (Dexamethasone) | 81.0% | [1] |
| 88-91% | [5] | |
| ~100% (98-103%) | [4] | |
| Mean Recovery (Internal Standard) | 84.5% | [5] |
| Inter- and Intra-assay Precision (CV%) | < 15% | General acceptance criteria |
| Inter- and Intra-assay Accuracy | 85-115% | General acceptance criteria |
Visualizations
Caption: Experimental workflow for the analysis of dexamethasone in plasma.
Caption: Logical relationship for quantification using an internal standard.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Note: Quantification of Dexamethasone in Human Urine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of dexamethasone in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a solid-phase extraction (SPE) procedure for sample clean-up and utilizes dexamethasone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring reliable quantification of dexamethasone in a clinical research setting.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. Monitoring its concentration in urine is crucial for pharmacokinetic studies, doping control, and clinical research investigating its metabolism and excretion. The use of a SIL-IS, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization. This method provides a highly selective and sensitive protocol for the determination of dexamethasone in a complex biological matrix like urine.
Experimental
Materials and Reagents
-
Dexamethasone certified reference standard
-
This compound certified reference standard
-
LC-MS/MS grade water
-
LC-MS/MS grade acetonitrile
-
LC-MS/MS grade methanol
-
Formic acid (≥98%)
-
Ammonium formate
-
Oasis HLB 3 cc (60 mg) SPE cartridges
-
Human urine (drug-free)
Instrumentation
-
Liquid Chromatograph (LC) system capable of binary gradient elution
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 100 mm, 1.8 µm
Standard and Quality Control (QC) Sample Preparation
Stock solutions of dexamethasone and this compound were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking appropriate amounts of the working standard solutions into drug-free human urine.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition the Oasis HLB SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 1 mL of urine sample, add 20 µL of the this compound internal standard working solution. Vortex mix and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 30 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 30 |
| 8.0 | 30 |
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Dexamethasone | 393.2 | 373.2 |
| This compound | 397.2 | 377.2 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | >0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 95% - 105% |
| Precision at LLOQ (CV%) | <15% |
| Intra-day Accuracy (QC Low, Mid, High) | 92% - 108% |
| Intra-day Precision (CV%) | <10% |
| Inter-day Accuracy (QC Low, Mid, High) | 94% - 106% |
| Inter-day Precision (CV%) | <12% |
| Extraction Recovery | >85% |
Visualizations
Caption: Experimental workflow for dexamethasone quantification in urine.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of dexamethasone in human urine. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results by correcting for matrix effects and procedural losses. This application note serves as a comprehensive guide for researchers and scientists in the field of drug metabolism, pharmacokinetics, and clinical research.
Application Note: Dexamethasone-d4 for Pharmacokinetic Studies in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1][2] It is widely used in clinical practice and as a tool in preclinical research to study inflammatory processes and hormonal regulation.[3][4] Accurate characterization of its pharmacokinetic (PK) profile—how the drug is absorbed, distributed, metabolized, and eliminated (ADME)—is crucial for understanding its efficacy and safety.
Pharmacokinetic studies often rely on sensitive bioanalytical methods, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to quantify drug concentrations in biological matrices.[5][6] The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for such assays. Dexamethasone-d4, a deuterated analog of dexamethasone, is the ideal internal standard for these studies. Because it is chemically identical to dexamethasone but has a different mass, it co-elutes chromatographically and experiences similar extraction recovery and matrix effects, allowing for highly accurate and precise quantification of the parent drug.[5][7]
This application note provides detailed protocols and data for the use of this compound in pharmacokinetic studies of dexamethasone in common animal models.
Mechanism of Action: Dexamethasone Signaling
Dexamethasone exerts its effects primarily through the glucocorticoid receptor (GR).[8][9] Upon entering the cell, dexamethasone binds to the cytosolic GR, causing the dissociation of heat shock proteins. The activated dexamethasone-GR complex then translocates to the nucleus. In this "genomic" pathway, the complex directly binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes or tether to other transcription factors like NF-κB to repress the expression of pro-inflammatory genes.[10][11]
Caption: Genomic signaling pathway of Dexamethasone.
Experimental Design and Workflow
A typical pharmacokinetic study in an animal model involves precise dosing, timed sample collection, robust sample preparation, and sensitive bioanalysis. The use of this compound as an internal standard is integrated into the sample preparation phase to ensure analytical accuracy.
Caption: Experimental workflow for a typical PK study.
Experimental Protocols
Protocol 1: Animal Dosing and Sample Collection (Rat Model)
This protocol is adapted from studies in Lewis and Wistar rats.[12][13]
-
Animals: Use male or female rats (e.g., Lewis rats, ~200-250g).[12] Acclimatize animals for at least one week with free access to food and water.[12] For serial blood sampling, surgical cannulation of the jugular vein is recommended one day prior to dosing.[12]
-
Dose Formulation: Prepare Dexamethasone (e.g., Dexamethasone sodium phosphate) in sterile saline to the desired concentration. Doses can range from 0.225 mg/kg to 2.25 mg/kg.[12]
-
Administration: Administer the dose via the desired route, such as intravenous (IV) through a tail vein or cannula, or intramuscular (IM) into the thigh muscle.[12][13]
-
Blood Sampling: Collect blood samples (approx. 200-250 µL) into tubes containing an anticoagulant (e.g., EDTA) at predefined time points.[12] A typical sampling schedule for an IV dose might be: 0 (predose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 12 hours post-dose.[13]
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.[12]
-
Storage: Transfer the resulting plasma into clean polypropylene tubes and store frozen at -80°C until analysis.
Protocol 2: Plasma Sample Preparation
This protocol uses a simple protein precipitation method, which is effective for cleaning up plasma samples for LC-MS/MS analysis.[6]
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquoting: In a microcentrifuge tube, pipette 50 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all samples except for the blank matrix.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to precipitate plasma proteins.[6]
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for injection.
Protocol 3: LC-MS/MS Bioanalytical Method
This method provides a general framework for the quantification of dexamethasone. Instrument parameters should be optimized for the specific system used.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[14]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: A typical gradient could be 30-95% B over 3 minutes, followed by re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Dexamethasone: Precursor ion m/z 393.2 → Product ion m/z 373.2.[14]
-
This compound: Precursor ion m/z 397.2 → Product ion m/z 377.2 (Note: exact mass may vary slightly based on deuteration pattern).
-
-
Calibration Curve: Prepare a calibration curve ranging from approximately 0.5 to 500 ng/mL in blank animal plasma.[6]
Pharmacokinetic Data in Animal Models
The following tables summarize key pharmacokinetic parameters of dexamethasone reported in various animal models. These values can serve as a reference for study design and data interpretation.
Table 1: Dexamethasone Pharmacokinetic Parameters in Rats
| Parameter | Route | Dose (mg/kg) | Value | Animal Strain | Reference |
| Clearance (CL) | IM | 0.225 / 2.25 | 1.05 L/h/kg | Healthy Lewis | [12] |
| IM | 0.225 / 2.25 | 1.19 L/h/kg | Arthritic Lewis | [12] | |
| IV | 1.0 | 0.23 L/h/kg | Female Wistar | [13] | |
| Volume of Distribution (Vd) | IM | 0.225 / 2.25 | 4.85 L/kg | Lewis | [12] |
| IV | 1.0 | 0.78 L/kg | Female Wistar | [13] | |
| Half-life (t½) | IV / IM | 1.0 | 2.3 h | Female Wistar | [13] |
| Cmax | IM | 2.25 | ~1000 ng/mL | Lewis | [12] |
| Tmax | IM | 0.225 / 2.25 | 0.5 h | Lewis | [12] |
Table 2: Dexamethasone Pharmacokinetic Parameters in Other Species
| Species | Parameter | Route | Dose (mg/kg) | Value | Reference |
| Nude Mice | SC | 20 | Cmax: 321.4 ng/mL | Female BALB/c | [6] |
| Tmax: 0.28 h | [6] | ||||
| AUC: 416.9 ng·h/mL | [6] | ||||
| t½: 1.01 h | [6] | ||||
| Dog | Half-life (t½) | IV | 1.0 | 120-140 min | Mixed-breed |
| Bioavailability (IM) | IM | 1.0 | 100% | Mixed-breed | |
| Cattle | Half-life (t½) | IV | 0.1 | 5.16 h | Bovine |
Conclusion
The use of this compound as an internal standard is essential for the accurate and precise quantification of dexamethasone in biological matrices for pharmacokinetic studies. The detailed protocols for animal handling, sample preparation, and LC-MS/MS analysis provided herein offer a robust framework for researchers. The summarized pharmacokinetic data across different animal models serves as a valuable resource for designing new preclinical studies and for the continued development and evaluation of dexamethasone and its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Across-species meta-analysis of dexamethasone pharmacokinetics utilizing allometric and scaling modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 812. Dexamethasone (WHO Food Additives Series 33) [inchem.org]
- 5. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Dexamethasone in a Rat Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Dexamethasone Pharmacokinetics in Female Rats after Intravenous and Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application of Dexamethasone-d4 in Bioequivalence Studies of Dexamethasone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. Establishing the bioequivalence of generic dexamethasone formulations is a critical step in their regulatory approval, ensuring that they perform comparably to the innovator product. Bioequivalence is typically assessed by comparing the rate and extent of absorption of the active pharmaceutical ingredient (API) from the test and reference products. Pharmacokinetic (PK) studies in healthy volunteers are the standard approach for these assessments.
The use of a stable isotope-labeled internal standard is crucial for the accurate quantification of dexamethasone in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Dexamethasone-d4, a deuterated analog of dexamethasone, serves as an ideal internal standard. Its chemical and physical properties are nearly identical to dexamethasone, ensuring similar behavior during sample preparation and chromatographic analysis. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise and accurate quantification of the unlabeled drug. This application note provides detailed protocols for a bioequivalence study of dexamethasone utilizing this compound as an internal standard.
Bioanalytical Method: Quantification of Dexamethasone in Human Plasma using LC-MS/MS with this compound Internal Standard
A sensitive, selective, and rapid LC-MS/MS method is essential for accurately measuring dexamethasone concentrations in human plasma.
Method Validation Parameters
The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.
| Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Calibration Range | To cover expected plasma concentrations (e.g., 2 - 600 ng/mL)[1] | 2 - 600 ng/mL[1] |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Intra-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | < ±10% |
| Inter-day Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | < ±10% |
| Recovery (%) | Consistent, precise, and reproducible | Mean recovery of 81.0% for dexamethasone[1] |
| Matrix Effect | Should be assessed and minimized | No significant matrix effect observed |
| Lower Limit of Quantification (LLOQ) | Sufficiently low to capture the terminal elimination phase | 2 ng/mL[1] |
Experimental Protocol: Bioanalytical Method
1.2.1. Materials and Reagents
-
Dexamethasone reference standard
-
This compound (internal standard)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction solvents
1.2.2. Preparation of Stock and Working Solutions
-
Prepare primary stock solutions of dexamethasone and this compound in methanol (e.g., 1 mg/mL).
-
Prepare serial dilutions of the dexamethasone stock solution with a 50:50 methanol:water mixture to create working standards for the calibration curve.
-
Prepare a working solution of this compound (internal standard) at an appropriate concentration.
1.2.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 200 µL of human plasma (calibration standards, quality controls, or study samples) into a clean microcentrifuge tube.
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank plasma).
-
Add an appropriate organic solvent (e.g., methyl t-butyl ether or a mixture of ether and dichloromethane) for extraction.
-
Vortex mix for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge at a high speed (e.g., 10,000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
1.2.4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a modifier like formic acid (e.g., 0.1%).
-
Flow Rate: A typical flow rate would be in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Dexamethasone: e.g., m/z 393.2 → 373.2
-
This compound: e.g., m/z 397.2 → 377.2
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
1.2.5. Data Analysis
-
Quantify dexamethasone concentrations in the study samples by calculating the peak area ratio of dexamethasone to this compound and comparing it to the calibration curve.
Bioequivalence Study Protocol
A randomized, single-dose, two-period, two-sequence, crossover study is a standard design for dexamethasone bioequivalence studies.
Study Design and Conduct
References
Application Notes and Protocols for the Sample Preparation of Dexamethasone-d4 in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the extraction and purification of Dexamethasone-d4 from tissue homogenates for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods are widely used and have been adapted to ensure high recovery and minimal matrix effects, which are critical for accurate bioanalysis in complex biological matrices. This compound is a stable, isotopically labeled internal standard essential for correcting variability during sample preparation and analysis.
Introduction
Accurate quantification of drugs and their metabolites in tissue is fundamental to pharmacokinetic and pharmacodynamic studies in drug development. Dexamethasone, a potent synthetic glucocorticoid, is widely used, and its concentration in various tissues is of significant interest. The use of a deuterated internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during extraction and ionization, thus improving the accuracy and precision of the results.
This document outlines three common and effective sample preparation techniques for this compound in tissue homogenates:
-
Protein Precipitation (PPT): A straightforward and rapid method for removing the majority of proteins from the sample.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential solubilities in two immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the sample matrix.
The choice of method will depend on the required level of sample cleanup, sensitivity, throughput, and the specific characteristics of the tissue matrix being analyzed.
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for the described sample preparation techniques for dexamethasone in tissue homogenates. The values are indicative and may vary depending on the tissue type, homogenization procedure, and specific LC-MS/MS instrumentation.
| Technique | Typical Recovery of Dexamethasone | Matrix Effect | Lower Limit of Quantification (LLOQ) | Throughput |
| Protein Precipitation (PPT) | 85-105% | Moderate to High | 0.5 - 2 ng/mL | High |
| Liquid-Liquid Extraction (LLE) | >80%[1] | Low to Moderate | 0.2 - 1 ng/mL | Moderate |
| Solid-Phase Extraction (SPE) | >90%[2] | Low | 0.1 - 0.5 ng/mL | Moderate to High (with automation) |
Experimental Protocols
Prior to any of the following extraction procedures, the tissue samples must be homogenized.
Tissue Homogenization Protocol:
-
Accurately weigh a portion of the frozen tissue sample.
-
Add a suitable homogenization buffer (e.g., phosphate-buffered saline, PBS) at a specific ratio (e.g., 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until a uniform suspension is achieved. Keep the sample on ice during homogenization to prevent degradation.
-
The resulting tissue homogenate is now ready for the addition of the this compound internal standard and subsequent extraction.
Protocol 1: Protein Precipitation (PPT) with Acetonitrile
This method is rapid and effective for a variety of tissue types. It works by denaturing and precipitating proteins with a water-miscible organic solvent.
Materials:
-
Tissue homogenate
-
This compound internal standard (IS) working solution
-
Ice-cold acetonitrile
-
Microcentrifuge tubes (acetone-compatible)
-
Microcentrifuge capable of >13,000 x g
-
Evaporation system (e.g., nitrogen evaporator or centrifugal vacuum concentrator)
-
Reconstitution solvent (e.g., mobile phase or a compatible solvent mixture)
Procedure:
-
Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.
-
Spike the sample with an appropriate amount of this compound IS working solution.
-
Add three to four volumes of ice-cold acetonitrile (e.g., 300-400 µL) to the tube.
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at >13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.
-
Evaporate the supernatant to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) with Methyl Tert-Butyl Ether (MTBE)
LLE provides a cleaner sample extract compared to PPT by separating the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.
Materials:
-
Tissue homogenate
-
This compound IS working solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.
-
Spike the sample with an appropriate amount of this compound IS working solution.
-
Add a larger volume of MTBE (e.g., 1 mL).
-
Vortex vigorously for 5 minutes to ensure efficient extraction.
-
Centrifuge at >10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) using Polymeric Reversed-Phase Cartridges
SPE offers the most selective sample preparation, resulting in the cleanest extracts and often the lowest limits of quantification.[2] This protocol is based on the use of Oasis HLB cartridges, which are effective for a broad range of analytes, including steroids.[2][3]
Materials:
-
Tissue homogenate
-
This compound IS working solution
-
Oasis HLB SPE cartridges (or similar polymeric reversed-phase sorbent)
-
SPE manifold (vacuum or positive pressure)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Wash solution (e.g., 5-10% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Pipette a known volume (e.g., 100 µL) of tissue homogenate into a microcentrifuge tube.
-
Spike the sample with an appropriate amount of this compound IS working solution.
-
Pre-treat the sample by diluting with water or a weak aqueous buffer to reduce viscosity and improve loading onto the SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge. Do not allow the sorbent to go dry.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Pass 1 mL of the wash solution through the cartridge to remove hydrophilic interferences.
-
Dry the sorbent bed by applying vacuum or positive pressure for 1-2 minutes.
-
Elution: Elute the this compound and analyte with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a stream of nitrogen or using a centrifugal vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of reconstitution solvent.
-
Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate the workflows for each sample preparation technique.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporating solid-phase extraction into compendial procedures for the determination of dexamethasone and impurities in low-dose drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dexamethasone-d4 in Corticosteroid Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dexamethasone is a potent synthetic glucocorticoid that exhibits high affinity for the glucocorticoid receptor (GR) and also interacts with the mineralocorticoid receptor (MR).[1][2][3] Its deuterated isotopologue, Dexamethasone-d4, in which four hydrogen atoms have been replaced by deuterium, is a valuable tool in corticosteroid research. While commonly employed as an internal standard for the quantification of dexamethasone in mass spectrometry-based assays, its utility extends to in vitro corticosteroid receptor binding assays. This document provides detailed application notes and protocols for the use of this compound in characterizing the binding of ligands to corticosteroid receptors.
The primary application of this compound in this context is as a competitor ligand in competitive binding assays. The underlying principle assumes that the deuterium substitution does not significantly alter the binding affinity of the molecule for its receptors compared to the non-deuterated form. This allows researchers to leverage this compound in various assay formats, including those that are non-radioactive.
Corticosteroid Receptor Signaling Pathway
Corticosteroids mediate their effects primarily through intracellular glucocorticoid (GR) and mineralocorticoid (MR) receptors. Upon ligand binding, the receptor-ligand complex translocates to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This genomic signaling pathway is responsible for the majority of the physiological and pharmacological effects of corticosteroids. Additionally, rapid, non-genomic effects have also been described, which are mediated by membrane-associated receptors or cytoplasmic signaling cascades.
Advantages of Using this compound in Receptor Binding Assays
-
Non-Radioactive Alternative: Allows for the characterization of receptor binding without the need for radiolabeled ligands, simplifying handling, storage, and disposal procedures.
-
High Affinity and Selectivity: Dexamethasone is a well-characterized high-affinity ligand for the GR, providing a robust tool for competitive binding assays.
-
Internal Standard Equivalence: In assays coupled with mass spectrometry detection, this compound can serve a dual role as both a competitor and an internal standard.
-
Potential for Studying Isotope Effects: The deuterium substitution can be exploited to investigate kinetic isotope effects in receptor binding and activation, providing deeper insights into the binding mechanism.[4]
Quantitative Data: Binding Affinities of Dexamethasone
The binding affinity of dexamethasone to glucocorticoid and mineralocorticoid receptors has been determined in various studies. As this compound is used as a surrogate for dexamethasone in binding assays, these values are critical for experimental design and data interpretation.
| Receptor | Ligand | Parameter | Value (nM) | Cell/Tissue System | Reference |
| Glucocorticoid Receptor (Human) | Dexamethasone | Kd | 5.7 ± 0.3 | Human Mononuclear Leukocytes | [1] |
| Glucocorticoid Receptor (Human) | Dexamethasone | Ki | 6.7 | Not Specified | [2] |
| Glucocorticoid Receptor (Human) | Dexamethasone | IC50 | 38 | Not Specified | [2] |
| Glucocorticoid Receptor (Human) | Dexamethasone | Ki | 5.5 | Not Specified | [5] |
| Mineralocorticoid Receptor (Human) | Dexamethasone | IC50 | 33 | Baculovirus infected Sf9 cells | [5] |
| Mineralocorticoid Receptor (Human) | Dexamethasone | IC50 | >1000 | Baculovirus infected Sf9 cells | [5] |
| Mineralocorticoid Receptor (Rat) | Dexamethasone | Kd | ~0.83 | Mouse Brain Cytosol | [6] |
Note: Binding affinities can vary depending on the assay conditions, cell type, and species.
Experimental Protocols
Protocol 1: Competitive Fluorescence Polarization Immunoassay for Glucocorticoid Receptor
This protocol describes a competitive binding assay to determine the affinity of a test compound for the human Glucocorticoid Receptor (GR) using this compound as a non-labeled competitor and a fluorescently labeled glucocorticoid as the tracer.
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
This compound
-
Test compounds
-
GR Screening Buffer
-
Dithiothreitol (DTT)
-
Stabilizing Peptide
-
Microplates (e.g., 96-well black, low-binding)
-
Fluorescence polarization plate reader
Experimental Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Prepare a complete GR Screening Buffer containing DTT and Stabilizing Peptide according to the manufacturer's instructions.
-
Prepare a 4X working solution of the fluorescently labeled glucocorticoid in the complete GR Screening Buffer.
-
Prepare a 4X working solution of the recombinant human GR in the complete GR Screening Buffer.
-
Prepare serial dilutions of this compound (for establishing a standard curve) and test compounds in the complete GR Screening Buffer.
-
-
Assay Plate Setup:
-
Add 50 µL of the complete GR Screening Buffer to each well of the microplate.
-
Add 25 µL of the 4X fluorescent glucocorticoid solution to each well.
-
Add 25 µL of the serially diluted this compound or test compound to the appropriate wells. For control wells (0% and 100% competition), add buffer or a saturating concentration of unlabeled dexamethasone, respectively.[7]
-
Initiate the binding reaction by adding 25 µL of the 4X GR solution to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.[7]
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The data is typically plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the fluorescent ligand) is determined by fitting the data to a sigmoidal dose-response curve.
-
The Ki (inhibition constant) for this compound or the test compound can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: Whole-Cell Radioligand Binding Assay for Corticosteroid Receptors
This protocol outlines a traditional whole-cell radioligand binding assay, which can be adapted for use with this compound as a non-labeled competitor.
Materials:
-
Cells expressing the target corticosteroid receptor (e.g., GR or MR)
-
Radiolabeled corticosteroid (e.g., [3H]Dexamethasone)
-
This compound
-
Test compounds
-
Binding buffer (e.g., serum-free cell culture medium)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation fluid
-
Multi-well cell culture plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Cell Culture and Plating:
-
Culture cells expressing the receptor of interest to approximately 80-90% confluency.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Binding Assay:
-
Wash the cells with serum-free medium.
-
Add the binding buffer containing a fixed concentration of the radiolabeled corticosteroid to each well.
-
For competition experiments, add varying concentrations of this compound or the test compound.
-
For determination of non-specific binding, add a high concentration of unlabeled dexamethasone.
-
Incubate the plates at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
-
Separation of Bound and Free Ligand:
-
Aspirate the binding medium.
-
Rapidly wash the cells multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot specific binding as a function of the competitor concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described in Protocol 1.
-
Conclusion
This compound is a versatile tool for studying corticosteroid receptor binding. Its primary utility lies in its application as a non-radioactive competitor in various binding assay formats. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to characterize the interaction of novel compounds with glucocorticoid and mineralocorticoid receptors. Careful consideration of assay conditions and appropriate data analysis are crucial for obtaining accurate and reproducible results.
References
- 1. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dexamethasone, anti-inflammatory glucocorticoid (CAS 50-02-2) | Abcam [abcam.com]
- 3. Receptor-based pharmacokinetic-pharmacodynamic analysis of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic deuterium isotope effects in glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dexamethasone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
Method Development for the Quantification of Dexamethasone in Human Plasma using Dexamethasone-d4 by LC-MS/MS
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dexamethasone in human plasma. Dexamethasone-d4, a stable isotope-labeled internal standard, is utilized to ensure high accuracy and precision.[1][2][3] The method described herein is suitable for pharmacokinetic studies, clinical trials, and other applications requiring precise measurement of dexamethasone concentrations. All procedures are in accordance with the principles of bioanalytical method validation as outlined by the FDA and EMA.[4][5][6][7][8]
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressant properties.[9][10] It is widely used in the treatment of a variety of conditions, including rheumatic disorders, allergic states, and certain cancers. Accurate quantification of dexamethasone in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments in drug development and clinical practice.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using mass spectrometry.[2][3] It effectively compensates for variations in sample preparation, chromatography, and ionization, leading to a more robust and reliable method.[2] This application note details a complete workflow, from sample preparation to data analysis, for the accurate quantification of dexamethasone in human plasma.
Experimental Workflow
Caption: A flowchart illustrating the major steps in the quantification of dexamethasone from plasma samples.
Materials and Methods
Reagents and Materials
-
Dexamethasone (Reference Standard)
-
This compound (Internal Standard)[10]
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Methyl-tert-butyl ether (MTBE)
-
Water (Ultrapure)
-
Human Plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)
-
Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
-
Analytical Column: C18 column (e.g., 50 x 2.1 mm, 2.6 µm)[11]
Standard Solutions
-
Dexamethasone Stock Solution (1 mg/mL): Accurately weigh and dissolve dexamethasone in methanol.
-
Dexamethasone Working Solutions: Prepare serial dilutions of the stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in methanol:water (1:1, v/v).
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 250 µL of plasma in a polypropylene tube, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.[11]
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (see section 4.2) and vortex.[11]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18, 50 x 2.1 mm, 2.6 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Start at 30% B, linear increase to 95% B over 2.5 min, hold for 1 min, return to 30% B and re-equilibrate for 1.5 min. |
| Total Run Time | 5.0 min |
Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Dexamethasone | Q1: 393.2 m/z -> Q3: 373.2 m/z (Quantifier), 393.2 m/z -> 147.1 m/z (Qualifier)[9][11] |
| This compound | Q1: 397.2 m/z -> Q3: 377.2 m/z (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
Method Validation
The bioanalytical method was validated according to FDA and EMA guidelines.[4][5][7] The following parameters were assessed:
Calibration Curve and Linearity
A calibration curve was constructed by plotting the peak area ratio of dexamethasone to this compound against the nominal concentration of the calibration standards. The linearity was evaluated over the range of 0.5 - 500 ng/mL.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated by analyzing QC samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Table 1: Summary of Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| LQC | 1.5 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| MQC | 50 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
| HQC | 400 | ≤ 15 | 85 - 115 | ≤ 15 | 85 - 115 |
Recovery and Matrix Effect
The extraction recovery of dexamethasone was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions.
Table 2: Recovery and Matrix Effect Data
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Dexamethasone | LQC | ~85 - 95 | Minimal |
| Dexamethasone | HQC | ~85 - 95 | Minimal |
| This compound | MQC | ~85 - 95 | Minimal |
Stability
The stability of dexamethasone in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: After three freeze-thaw cycles.
-
Short-Term Stability: At room temperature for 4 hours.
-
Long-Term Stability: At -80°C for 30 days.
-
Post-Preparative Stability: In the autosampler at 4°C for 24 hours.
Data Analysis and Quantification
The concentration of dexamethasone in the plasma samples was calculated using the linear regression equation derived from the calibration curve.
Caption: A diagram illustrating the logical flow of data analysis for determining dexamethasone concentration.
Conclusion
This application note describes a robust and reliable LC-MS/MS method for the quantification of dexamethasone in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent linearity, accuracy, precision, and recovery, making it well-suited for high-throughput bioanalysis in support of clinical and preclinical studies. The detailed protocol provides a solid foundation for researchers to implement this method in their laboratories.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. nebiolab.com [nebiolab.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 9. jpsbr.org [jpsbr.org]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Dexamethasone-d4 for Monitoring Dexamethasone Levels in Clinical Trials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Dexamethasone-d4 as an internal standard in the quantitative analysis of dexamethasone in clinical trial samples. The methodologies described herein are essential for accurate pharmacokinetic and pharmacodynamic assessments, ensuring the reliability of clinical trial data.
Introduction
Dexamethasone is a potent synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties.[1] Accurate monitoring of its concentration in biological matrices is crucial during clinical trials to understand its absorption, distribution, metabolism, and excretion (ADME) profile, and to correlate its levels with clinical outcomes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] this compound shares identical physicochemical properties with dexamethasone, ensuring similar behavior during sample preparation and chromatographic separation, thus correcting for matrix effects and variations in instrument response.[2]
Application
The primary application of this compound is as an internal standard for the accurate quantification of dexamethasone in biological samples, most commonly plasma and serum, using LC-MS/MS.[2][3][4] This methodology is integral to:
-
Pharmacokinetic (PK) Studies: Determining key PK parameters such as peak concentration (Cmax), time to peak concentration (Tmax), and terminal half-life.[2]
-
Bioequivalence Studies: Comparing the bioavailability of different formulations of dexamethasone.[2]
-
Dexamethasone Suppression Test (DST) Monitoring: In endocrinology, particularly for the diagnosis of Cushing's syndrome, measuring dexamethasone levels ensures patient compliance and adequate drug exposure for valid test interpretation.[4][5]
Experimental Protocols
Two common sample preparation techniques are detailed below: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). The choice of method may depend on sample volume, required sensitivity, and laboratory workflow.
Protocol 1: Liquid-Liquid Extraction (LLE) for Dexamethasone in Human Plasma
This protocol is adapted from methodologies demonstrating rapid and efficient extraction of dexamethasone from plasma samples.[2][3][6]
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
Ammonium hydroxide solution[6]
-
Reconstitution solution (e.g., 40-50% Methanol in water)[3]
-
Vortex mixer
-
Centrifuge
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
To a 1.5 mL polypropylene tube, add 250 µL of the human plasma sample.[3]
-
Spike the sample with 10 µL of the this compound internal standard working solution.[3]
-
Briefly vortex the sample.
-
Add 1.0 mL of MTBE to the tube.[3]
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 80-100 µL of the reconstitution solution.[3]
-
Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Dexamethasone in Human Plasma/Serum
This protocol is based on established SPE methods for steroid analysis, offering high recovery and sample cleanup.[4][7]
Materials:
-
Human plasma/serum samples
-
This compound internal standard (IS) working solution
-
SPE cartridges (e.g., Oasis HLB)[7]
-
SPE vacuum manifold
-
Methanol (for conditioning and elution)
-
Water (for equilibration)
-
Wash solution (e.g., 5-10% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
Sample concentrator
Procedure:
-
To a suitable tube, add 500 µL of the plasma/serum sample.
-
Add the appropriate volume of this compound internal standard working solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solution to remove interfering substances.
-
Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute dexamethasone and this compound with 1 mL of the elution solvent into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of a suitable reconstitution solution (e.g., 50% Methanol in water).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical LC-MS/MS parameters for the analysis of dexamethasone and this compound. These should be optimized for the specific instrumentation used.
| Parameter | Typical Setting |
| LC Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | A linear gradient from a low to high percentage of Mobile Phase B is typically used. |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Dexamethasone: 393.2 -> 373.2; this compound: 397.2 -> 377.2 |
Quantitative Data Summary
The following tables summarize typical validation and performance data for LC-MS/MS methods utilizing this compound.
Table 1: Method Validation Parameters
| Parameter | Reported Range/Value | References |
| Linearity Range | 0.2 - 600 ng/mL | [2][6][8][9] |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2.5 ng/mL | [6][8] |
| Intra-day Precision (%CV) | < 15% | [4][8][9] |
| Inter-day Precision (%CV) | < 15% | [4][8][9] |
| Accuracy (% Bias or RE) | Within ±15% | [4][8][9] |
| Mean Recovery | 81% - 100% | [2][3][6] |
Table 2: Pharmacokinetic Parameters from Clinical Studies
| Parameter | Condition | Observed Range | Reference |
| Peak Concentration (Cmax) | Fasted | 253 - 281 ng/mL | [2] |
| Fed | 319 - 343 ng/mL | [2] | |
| Terminal Half-life (t1/2) | Fasted | 3.5 - 8.2 hours | [2] |
| Fed | 3.0 - 7.5 hours | [2] | |
| Dexamethasone Levels after 1mg ONDST | 8:00-9:00 AM | Mean: 7.8 nmol/L (Range: 3.0 - 21.5 nmol/L) | [3][4] |
Visualizations
Dexamethasone Mechanism of Action
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Caption: Dexamethasone signaling pathway.
Experimental Workflow for Dexamethasone Quantification
The general workflow for quantifying dexamethasone in clinical samples involves sample collection, preparation using an internal standard, LC-MS/MS analysis, and data processing.
Caption: Workflow for dexamethasone analysis.
Logical Relationship of Method Validation
Method validation ensures the analytical procedure is accurate, reliable, and reproducible for its intended purpose.
Caption: Key components of method validation.
References
- 1. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dexamethasone suppression test: development of a method for simultaneous determination of cortisol and dexamethasone in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Incorporating solid-phase extraction into compendial procedures for the determination of dexamethasone and impurities in low-dose drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing LC-MS/MS parameters for Dexamethasone-d4 detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the detection of Dexamethasone-d4.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Dexamethasone and this compound?
Multiple Reaction Monitoring (MRM) transitions are crucial for the selective and sensitive detection of your analyte and internal standard. The most commonly reported transitions for Dexamethasone and its deuterated internal standard, this compound, are summarized below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Dexamethasone | 393.4 | 373.2 / 373.3 | Positive (ESI+) |
| Dexamethasone | 393 | 373 | Positive (ESI+)[1][2] |
| This compound | 397.3 | 377.3 | Positive (ESI+) |
| This compound | 363 | 309 | Negative (ESI-)[3] |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Q2: I am not seeing any signal for this compound. What are the common causes?
Several factors could lead to a complete loss of signal. A systematic troubleshooting approach is recommended.
-
Instrumental Setup:
-
Verify that the LC is properly connected to the mass spectrometer and that there is flow.[4]
-
Ensure the correct mobile phase composition is being used and that the lines are properly purged to remove air bubbles.[4]
-
Check the electrospray needle position and for a visible spray.
-
Perform an instrument tune and calibration to ensure the mass spectrometer is functioning correctly.[4]
-
-
Method Parameters:
-
Confirm that the correct MRM transitions for this compound are entered in the acquisition method.
-
Ensure the ionization mode (positive or negative) is appropriate for your method.
-
-
Sample and Standard Integrity:
-
Verify the concentration and integrity of your this compound stock solution. Consider preparing a fresh standard.
-
Ensure the internal standard was spiked into your samples.
-
Q3: My this compound peak is showing significant fronting or tailing. How can I improve the peak shape?
Poor peak shape can be attributed to both chromatographic and sample-related issues.
-
Chromatographic Troubleshooting:
-
Injection Solvent: Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[5] Try to match the injection solvent to the initial mobile phase conditions.
-
Column Overload: Injecting too much analyte can lead to peak fronting. Try reducing the injection volume or diluting the sample.[5]
-
Column Contamination: A contaminated column or frit can cause peak tailing.[5] Flush the column or consider replacing it.
-
Secondary Interactions: Peak tailing for specific compounds can indicate secondary interactions with the column stationary phase.[5] Adjusting the mobile phase pH or organic content may help.
-
-
Sample Preparation:
-
Ensure that the sample cleanup is adequate to remove interfering matrix components.
-
Q4: I'm observing high background noise in my chromatogram. What are the potential sources and solutions?
High background noise can compromise the sensitivity of your assay.
-
Mobile Phase Contamination:
-
Use high-purity solvents and additives (e.g., formic acid, ammonium formate).
-
Prepare fresh mobile phases daily and avoid microbial growth in aqueous solutions.[5]
-
-
LC System Contamination:
-
Flush the entire LC system to remove any contaminants.
-
Check for leaks in the system.[4]
-
-
Matrix Effects:
-
Co-eluting matrix components can elevate the baseline. Improve sample preparation to remove these interferences.
-
-
Mass Spectrometer Source Contamination:
-
A dirty ion source can be a significant source of background noise. Clean the source according to the manufacturer's recommendations.[6]
-
Q5: My results are not reproducible. What should I investigate?
Poor reproducibility can stem from various factors throughout the analytical workflow.
-
Inconsistent Sample Preparation: Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution.
-
LC System Variability:
-
Check for fluctuations in pump pressure, which could indicate air bubbles or worn pump seals.[4]
-
Ensure the autosampler is functioning correctly and injecting a consistent volume.
-
-
Matrix Effects: Deuterated internal standards may not always fully compensate for ion suppression or enhancement, especially if there is a slight chromatographic shift between the analyte and the internal standard.[7][8]
-
Instrument Stability:
-
Monitor the retention time and peak area of the internal standard across the analytical run. Significant drift may indicate a problem with the LC system or the column.[6]
-
Ensure the mass spectrometer has reached a stable operating temperature.
-
Troubleshooting Guides
Guide 1: No or Low Signal Intensity
This guide provides a step-by-step approach to diagnosing and resolving issues with low or absent signal for this compound.
Caption: Troubleshooting workflow for no or low signal intensity.
Guide 2: Poor Peak Shape
This guide outlines the steps to identify and correct issues related to peak fronting, tailing, or splitting.
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting Dexamethasone and this compound from plasma or serum.
-
Pipette 250 µL of plasma/serum sample into a clean microcentrifuge tube.[9][10]
-
Add 10 µL of this compound internal standard solution.[9][10]
-
Vortex briefly to mix.
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 80-100 µL of the initial mobile phase (e.g., 40% methanol in water).[9][10]
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is an alternative to LLE and can provide a cleaner extract.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma/serum sample (pre-treated as necessary, e.g., with acid).
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize typical LC-MS/MS parameters for Dexamethasone analysis. These should be used as a starting point for method development.
Table 1: Mass Spectrometry Parameters
| Parameter | Typical Value | Reference |
| Ionization Mode | ESI Positive or Negative | [3][11] |
| Capillary Voltage | 3 kV | [3] |
| Source Temperature | 150 °C | [3] |
| Desolvation Temperature | 500 °C | [3] |
| Desolvation Gas Flow | 920 L/H | [3] |
| Collision Gas | Argon | - |
Table 2: Liquid Chromatography Parameters
| Parameter | Typical Value | Reference |
| Column | C18 (e.g., 2.1 x 100 mm, 1.7 µm) | [3] |
| Mobile Phase A | 5 mM Ammonium Formate in Water or 0.1% Formic Acid in Water | [12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | [12] |
| Flow Rate | 0.5 - 0.6 mL/min | [1][3] |
| Injection Volume | 2 - 10 µL | [3] |
| Column Temperature | 35 - 45 °C | - |
| Run Time | 2.5 - 7.0 min | [3][9] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. myadlm.org [myadlm.org]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. endocrine-abstracts.org [endocrine-abstracts.org]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects when using Dexamethasone-d4 in complex samples
Welcome to the technical support center for methodologies involving the use of Dexamethasone-d4 as an internal standard in complex sample analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects and ensuring accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern when using this compound?
A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression or enhancement, affecting the accuracy and reproducibility of the quantification of dexamethasone.[2][3] Even with a deuterated internal standard like this compound, which is designed to co-elute and experience similar matrix effects as the analyte, differential effects can still occur, leading to inaccurate results.[4]
Q2: How can I detect the presence of matrix effects in my assay?
A2: Matrix effects can be evaluated by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration.[5] A significant difference in the peak areas indicates the presence of matrix effects. A value less than 100% suggests ion suppression, while a value greater than 100% indicates ion enhancement.[3]
Q3: Is this compound always the perfect internal standard to correct for matrix effects?
A3: While stable isotope-labeled internal standards (SIL-IS) like this compound are considered the gold standard for correcting matrix effects, they are not always foolproof.[4] Potential issues include:
-
Chromatographic Shift: Deuterated standards can sometimes exhibit slightly different retention times compared to the non-labeled analyte, leading them to elute in a region with different matrix interferences.[4][6]
-
Differential Ionization: The analyte and the SIL-IS may experience different degrees of ion suppression or enhancement, especially in highly complex matrices.
-
Purity of the Standard: Impurities in the this compound standard could interfere with the analysis.
Q4: What are the most common sample preparation techniques to mitigate matrix effects for Dexamethasone analysis?
A4: The most effective way to combat matrix effects is to remove interfering components from the sample before LC-MS/MS analysis. The three primary techniques are:
-
Solid Phase Extraction (SPE): Offers high selectivity and can effectively remove a wide range of interferences.[3][5]
-
Liquid-Liquid Extraction (LLE): A classic technique that separates the analyte from matrix components based on their differential solubility in two immiscible liquids.
-
Protein Precipitation (PPT): A simpler but generally less clean method that removes proteins but may leave other matrix components like phospholipids.[7]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in complex samples.
Issue 1: Poor reproducibility of results.
This is often a primary indicator of variable matrix effects between samples.
Caption: Troubleshooting workflow for poor reproducibility.
Issue 2: Significant ion suppression or enhancement is observed.
This indicates that the current sample preparation method is insufficient to remove interfering matrix components.
Data on Sample Preparation Method Effectiveness
The choice of sample preparation is critical. Below is a summary of expected performance for different techniques based on literature for corticosteroids.
| Sample Preparation Technique | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | >90% | Low to Moderate | Simple and fast, but often results in significant ion suppression due to remaining phospholipids.[7] |
| Liquid-Liquid Extraction (LLE) | 85-95% | Moderate to High | Good for removing highly polar and non-polar interferences. Solvent choice is critical. MTBE has shown good recovery for dexamethasone (88-91%).[8] |
| Solid Phase Extraction (SPE) | >95% | High | Highly effective at removing a broad range of interferences, leading to cleaner extracts and reduced matrix effects.[5][9] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for Dexamethasone in Human Plasma
This protocol is based on the use of a mixed-mode polymeric SPE sorbent.
Caption: Solid Phase Extraction (SPE) workflow.
Methodology:
-
Sample Pre-treatment: To 500 µL of human plasma, add the working solution of this compound. Add 500 µL of 4% phosphoric acid to release protein-bound drug.[5] Vortex to mix.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of hexane to remove non-polar interferences like lipids.
-
-
Elution: Elute the dexamethasone and this compound with 1 mL of ethyl acetate into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Dexamethasone in Human Plasma
Methodology:
-
Sample Preparation: To 500 µL of human plasma, add the working solution of this compound.
-
Extraction: Add 2 mL of methyl-t-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Protein Precipitation (PPT) for Dexamethasone in Human Plasma
Methodology:
-
Sample Preparation: To 200 µL of human plasma, add the working solution of this compound.
-
Precipitation: Add 600 µL of ice-cold acetonitrile. Vortex for 1 minute to ensure complete protein precipitation.[7]
-
Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution (Optional but Recommended): To increase sensitivity, the supernatant can be evaporated and reconstituted in a smaller volume of the initial mobile phase.
-
Analysis: Inject an aliquot of the supernatant (or reconstituted sample) into the LC-MS/MS system.
References
- 1. Evaluating quackery formulations: LC-MS/MS based method for detecting glucocorticoid content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Determination of dexamethasone in human plasma by SPE-HPLC-MS [journal11.magtechjournal.com]
Preventing ion suppression of Dexamethasone-d4 signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating ion suppression of the Dexamethasone-d4 signal during LC-MS/MS analysis.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound, offering potential causes and solutions in a practical question-and-answer format.
Q1: We are observing a significant drop in our this compound internal standard signal. What are the likely causes?
A1: A drop in the this compound signal is often indicative of ion suppression. This phenomenon occurs when co-eluting matrix components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1][2] Key causes include:
-
Matrix Effects: Endogenous components from the biological matrix (e.g., phospholipids, salts, proteins in plasma or serum) can co-elute with this compound and compete for ionization.[1][2]
-
Sample Preparation Inadequacy: Insufficient removal of interfering substances during sample cleanup is a primary contributor to matrix effects.[1][2]
-
Chromatographic Co-elution: Poor chromatographic separation can lead to the overlapping of this compound with matrix components or other administered drugs.
-
High Analyte Concentration: Although less common for an internal standard, excessively high concentrations of other compounds in the sample can lead to competition for charge in the ion source.
Q2: How can we identify if ion suppression is the root cause of our signal loss?
A2: A post-column infusion experiment is a definitive method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound solution into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal upon injection of a blank matrix extract indicates the retention times at which ion-suppressing components are eluting.
Q3: What are the most effective sample preparation techniques to minimize ion suppression for this compound?
A3: The choice of sample preparation is critical. Here's a comparison of common techniques:
-
Solid-Phase Extraction (SPE): Generally considered highly effective for cleaning up complex biological samples. Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange mechanisms can be particularly effective at removing a broad range of interferences.[1] Oasis HLB is a commonly used sorbent for steroid analysis.
-
Liquid-Liquid Extraction (LLE): LLE is another robust technique for reducing matrix effects. Methyl tert-butyl ether (MTBE) has been successfully used for the extraction of dexamethasone from plasma.[3]
-
Protein Precipitation (PPT): While simple and fast, PPT is often less effective at removing phospholipids and other small molecule interferences compared to SPE and LLE, which can lead to more significant ion suppression.
Q4: Can we optimize our chromatographic method to avoid ion suppression?
A4: Yes, chromatographic optimization is a powerful tool. Consider the following:
-
Gradient Optimization: Adjusting the mobile phase gradient can help separate this compound from the "matrix breakthrough" at the beginning of the run and from late-eluting, highly retained interferences.
-
Column Chemistry: Utilizing a different column chemistry (e.g., a phenyl-hexyl phase instead of a standard C18) may alter the selectivity and improve the resolution between this compound and interfering components.
-
Flow Rate Reduction: Lowering the flow rate can sometimes improve ionization efficiency and reduce the impact of matrix effects, although this may increase run times.
Q5: Our this compound signal is inconsistent across a batch of samples. What could be the reason?
A5: Inconsistent internal standard signal across a batch, even with a deuterated standard, can point to differential matrix effects. This means the composition of the matrix varies from sample to sample, leading to varying degrees of ion suppression. This highlights the importance of a robust sample preparation method that can effectively handle this variability. It is also crucial to ensure that the internal standard has fully equilibrated with the sample before extraction.
Quantitative Data Summary
The following tables summarize quantitative data on the performance of different sample preparation techniques for steroid analysis, including recovery and matrix effects for dexamethasone where available.
Table 1: Comparison of Extraction Recovery and Matrix Effects for Dexamethasone with Different Sample Preparation Methods.
| Sample Preparation Method | Analyte | Matrix | Extraction Recovery (%) | Ion Suppression (%) | Reference |
| Liquid-Liquid Extraction (MTBE) | Dexamethasone | Serum | 100 (Range: 98-103) | Not explicitly quantified | [3] |
| Solid-Phase Extraction (Oasis HLB) | Dexamethasone | Rat Plasma | ~100 | Not explicitly quantified | [4] |
| Protein Precipitation followed by LLE | Dexamethasone | Human Plasma | 66.5 - 104.8 | 15.3 - 27.3 | [5] |
Table 2: General Comparison of Sample Preparation Techniques for Steroid Panels in Biological Fluids.
| Sample Preparation Technique | Typical Recovery Range (%) | General Impact on Ion Suppression | Key Advantages | Key Disadvantages |
| Solid-Phase Extraction (SPE) | 80 - 110 | Good to Excellent Reduction | High selectivity, can be automated | Method development can be complex |
| Liquid-Liquid Extraction (LLE) | 70 - 100 | Good Reduction | Cost-effective, good for non-polar analytes | Can be labor-intensive, emulsion formation |
| Protein Precipitation (PPT) | 85 - 105 | Fair Reduction | Simple, fast, inexpensive | Less effective at removing phospholipids and salts |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Human Plasma
This protocol is adapted from a validated method for the analysis of dexamethasone.[3]
-
Sample Preparation:
-
To 250 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Vortex mix for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes to separate the layers.
-
-
Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 80 µL of the initial mobile phase (e.g., 40% methanol in water).
-
Vortex mix for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) onto the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Biological Fluids
This protocol provides a general workflow for SPE cleanup. Specific sorbents and solvent conditions should be optimized for the specific matrix.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of 4% phosphoric acid to precipitate proteins and acidify the sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the Dexamethasone and this compound with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in the initial mobile phase.
-
-
Analysis:
-
Inject onto the LC-MS/MS system.
-
Visualizations
Workflow for Troubleshooting this compound Ion Suppression
Caption: A logical workflow for diagnosing and resolving ion suppression issues.
General Experimental Workflow for this compound Analysis
References
- 1. Two simple cleanup methods combined with LC-MS/MS for quantification of steroid hormones in in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of sample preparation options for the extraction of a panel of endogenous steroids | Separation Science [sepscience.com]
- 5. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Improving peak shape and chromatography of Dexamethasone-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape and overall chromatography of Dexamethasone-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape (tailing, broadening, or splitting) for this compound?
Poor peak shape in the chromatography of this compound can stem from several factors, much like its non-deuterated counterpart. The primary causes often relate to secondary interactions between the analyte and the stationary phase, issues with the mobile phase, or problems with the HPLC system itself. Common culprits include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based columns can interact with polar functional groups on the this compound molecule, leading to peak tailing.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups or the analyte, causing secondary interactions and poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting or broadening.
-
Inappropriate Sample Solvent: Using a sample solvent that is stronger than the mobile phase can cause peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to peak splitting and broadening.
-
Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to band broadening.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical parameter for achieving good peak shape, particularly for compounds with ionizable functional groups. For this compound, which is a neutral compound, the primary influence of pH is on the stationary phase. At a mid-range pH, residual silanol groups on the silica packing material can become ionized (negatively charged), leading to undesirable ionic interactions with any polar parts of the this compound molecule, resulting in peak tailing.
To minimize these interactions, it is generally recommended to use a mobile phase with a low pH (typically between 2 and 4). At this acidic pH, the ionization of silanol groups is suppressed, leading to more symmetrical peaks.
Q3: Can the choice of organic modifier in the mobile phase impact the chromatography?
Yes, the choice of organic modifier (commonly acetonitrile or methanol) can influence the selectivity and peak shape. Acetonitrile generally has a lower viscosity and can provide sharper peaks and better efficiency. Methanol, on the other hand, can offer different selectivity for closely related compounds. When developing a method, it is often beneficial to screen both solvents to determine which provides the optimal separation and peak symmetry for this compound and any other analytes of interest.
Q4: I am observing a slight retention time shift between Dexamethasone and this compound. Is this normal?
A small retention time difference between a deuterated internal standard and its non-deuterated analyte can sometimes be observed in reversed-phase chromatography. This phenomenon, known as the "isotope effect," is due to the slightly different physicochemical properties of the deuterated compound. While often negligible, a noticeable shift can occur, especially with a high degree of deuteration. It is important to ensure that the peak integration windows are set appropriately to accurately quantify both compounds.
Q5: What are the best practices for sample preparation to ensure good peak shape?
Proper sample preparation is crucial for robust and reproducible chromatography. For this compound, consider the following:
-
Solvent Matching: Whenever possible, dissolve the sample in the initial mobile phase composition. If a stronger solvent must be used for solubility reasons, inject the smallest possible volume to minimize peak distortion.
-
Filtration: Filter all samples and standards through a 0.22 µm or 0.45 µm filter to remove particulate matter that could clog the column frit.
-
Solid-Phase Extraction (SPE): For complex matrices like plasma or tissue extracts, SPE can be used to clean up the sample and remove interfering substances that might affect peak shape.
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetric peak with a trailing edge that slowly returns to the baseline.
Troubleshooting Workflow for Peak Tailing
Caption: A troubleshooting workflow for addressing peak tailing issues.
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the Column: Flush the column with the new mobile phase for at least 10-15 column volumes.
-
Inject a Standard: Inject a known concentration of this compound and observe the peak shape.
-
Further Optimization (if needed): If tailing persists, consider using a different acidic modifier (e.g., 0.1% trifluoroacetic acid, but be mindful of ion suppression in MS).
Issue 2: Peak Broadening
Peak broadening results in wider peaks with lower peak height, which can reduce sensitivity and resolution.
Troubleshooting Workflow for Peak Broadening
Caption: A troubleshooting workflow for addressing peak broadening issues.
Experimental Protocol: Optimizing Injection Volume
-
Prepare a Series of Dilutions: Prepare a series of this compound standards at the same concentration but in varying injection volumes (e.g., 2 µL, 5 µL, 10 µL, 20 µL).
-
Inject Sequentially: Inject each volume onto the column under the standard operating conditions.
-
Analyze Peak Width: Measure the peak width at half height for each injection.
-
Determine Optimal Volume: Identify the injection volume at which peak broadening becomes significant and choose a volume below this threshold for routine analysis.
Issue 3: Peak Splitting
Peak splitting appears as a "double peak" or a "shoulder" on the main peak.
Troubleshooting Workflow for Peak Splitting
Caption: A troubleshooting workflow for addressing peak splitting issues.
Data Summary Tables
Table 1: Recommended Starting HPLC Conditions for this compound
| Parameter | Recommended Condition | Notes |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 3 µm particle size | A high-purity, end-capped C18 column is a good starting point. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to minimize silanol interactions. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile often gives sharper peaks than methanol. |
| Gradient | 5-95% B over 5-10 minutes | A generic gradient to start, can be optimized for specific applications. |
| Flow Rate | 0.2-0.6 mL/min for 2.1 mm ID; 0.8-1.5 mL/min for 4.6 mm ID | Adjust based on column dimensions and particle size. |
| Column Temperature | 30-40 °C | Elevated temperature can improve peak shape and reduce backpressure. |
| Injection Volume | 1-10 µL | Keep as low as possible, especially if sample solvent is strong. |
| Sample Solvent | Initial mobile phase composition | Ideal to prevent peak distortion. |
Table 2: Troubleshooting Summary for Common Peak Shape Problems
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH (2-4), use an end-capped column, add a competing base (e.g., triethylamine, use with caution for MS). |
| Column overload | Dilute the sample or reduce injection volume. | |
| Peak Broadening | Extra-column dead volume | Use shorter, narrower ID tubing; ensure proper connections. |
| Sub-optimal flow rate | Perform a flow rate optimization study. | |
| Peak Splitting | Clogged column inlet frit or void in packing | Backflush the column (if permissible), replace the frit, or replace the column. |
| Sample solvent incompatibility | Dissolve the sample in the mobile phase. | |
| Co-elution with an interfering peak | Modify the gradient or try a column with different selectivity. |
Dexamethasone-d4 stability in different biological matrices and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of dexamethasone-d4 in various biological matrices and under different storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that may arise during the handling and analysis of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent internal standard (IS) response between samples | 1. Inconsistent addition of IS solution. 2. Degradation of IS in the stock solution. 3. Variable matrix effects affecting IS ionization. 4. Adsorption of IS to container surfaces. | 1. Ensure precise and accurate pipetting of the IS solution. Use a calibrated pipette and a consistent technique. 2. Verify the stability of the this compound stock solution. Prepare fresh stock solutions periodically and store them under recommended conditions (-20°C or -80°C). 3. Optimize the sample preparation method to minimize matrix effects. This may include protein precipitation, liquid-liquid extraction, or solid-phase extraction. 4. Use low-binding tubes and plates for sample processing and storage. |
| Decreasing IS peak area over a batch run | 1. Degradation of IS in the autosampler. 2. Evaporation of solvent from the sample vials in the autosampler. | 1. Assess the autosampler stability of this compound in the final sample solvent. If degradation is observed, consider using a cooled autosampler or reducing the batch run time. 2. Use appropriate vial caps and septa to prevent solvent evaporation. Ensure a good seal. |
| Unexpected high variability in quality control (QC) samples | 1. Instability of this compound during freeze-thaw cycles. 2. Long-term degradation of this compound in the biological matrix at the storage temperature. 3. Bench-top instability of this compound in the biological matrix during sample processing. | 1. Perform a thorough freeze-thaw stability assessment of this compound in the specific biological matrix. Limit the number of freeze-thaw cycles for study samples. 2. Conduct long-term stability studies at the intended storage temperature (e.g., -20°C and -80°C) to establish the stability period. 3. Evaluate the bench-top stability of this compound in the matrix at room temperature for a duration that mimics the sample processing time. |
| Presence of interfering peaks at the retention time of this compound | 1. Contamination of the LC-MS/MS system. 2. Presence of an isobaric interference in the biological matrix. | 1. Thoroughly clean the LC-MS/MS system, including the injection port, column, and ion source. 2. Optimize the chromatographic separation to resolve the interfering peak from this compound. If necessary, use a more specific mass transition for detection. |
Stability of this compound: Quantitative Data Summary
The stability of this compound is crucial for its function as an internal standard in quantitative bioanalysis. The following tables summarize the available data on its stability in various biological matrices and under different storage conditions.
Table 1: Long-Term Stability of Dexamethasone in Human Plasma
| Storage Temperature | Duration | Analyte Concentration | Stability (% of Initial Concentration) | Reference |
| -20°C | 89 days | Low and High QC | Stable (within 85-115% of nominal) | [1] |
| -20°C | 3 months | Not specified | Stable | [2] |
Table 2: Freeze-Thaw Stability of Dexamethasone in Human Plasma
| Number of Cycles | Storage Temperature Between Cycles | Analyte Concentration | Stability (% of Initial Concentration) | Reference |
| 3 | -20°C | Low and High QC | Stable (within 85-115% of nominal) | [1] |
| 3 | Not specified | Not specified | Stable | [2] |
Table 3: Bench-Top Stability of Dexamethasone in Human Plasma
| Duration at Room Temperature | Analyte Concentration | Stability (% of Initial Concentration) | Reference | | :--- | :--- | :--- | :--- | :--- | | 25 hours | Low and High QC | Stable (within 85-115% of nominal) |[1] | | 24 hours | Not specified | Stable |[2] |
Note: While the cited studies focus on the stability of dexamethasone, it is a standard practice in bioanalytical method validation to ensure the stability of the stable-isotope labeled internal standard under the same conditions. Therefore, it is highly probable that this compound exhibited similar stability.
Experimental Protocols
Detailed methodologies are essential for replicating and troubleshooting experiments. Below are generalized protocols for assessing the stability of this compound.
Protocol 1: Long-Term Stability Assessment
-
Sample Preparation: Spike a pooled blank biological matrix (e.g., human plasma) with dexamethasone at low and high quality control (QC) concentrations. Aliquot the spiked matrix into storage tubes. A separate set of samples should be spiked with this compound at the working concentration.
-
Storage: Store the aliquots at the desired long-term storage temperatures (e.g., -20°C and -80°C).
-
Analysis: At specified time points (e.g., 1, 3, 6, 12 months), retrieve a set of stored QC samples and this compound samples. Thaw them and process them alongside freshly prepared calibration standards and QC samples.
-
Data Evaluation: Calculate the mean concentration of the stored QC samples and compare it to the nominal concentration. The stability is acceptable if the mean concentration is within ±15% of the nominal value. The peak area of the stored this compound samples should be compared to that of freshly prepared samples to assess its stability.
Protocol 2: Freeze-Thaw Stability Assessment
-
Sample Preparation: Prepare low and high QC samples in the desired biological matrix, as well as samples containing only this compound.
-
Freeze-Thaw Cycles: Subject the samples to a specified number of freeze-thaw cycles. A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
Analysis: After the final thaw cycle, analyze the samples along with freshly prepared calibration standards and QCs.
-
Data Evaluation: Compare the mean concentration of the freeze-thaw samples to the nominal concentration. The stability is acceptable if the deviation is within ±15%. The peak area of the this compound samples after freeze-thaw cycles should be consistent with that of fresh samples.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound important?
A1: this compound is a stable isotope-labeled internal standard (SIL-IS). It is added to samples at a known concentration to correct for variability during sample preparation and analysis. If this compound is not stable under the same conditions as the analyte (dexamethasone), it will not accurately reflect the analyte's behavior, leading to inaccurate quantification.
Q2: Do I always need to perform a full stability study for this compound?
A2: Regulatory guidelines suggest that for SIL-IS, a separate full stability assessment may not be necessary if the analyte has been shown to be stable and there is no evidence of isotopic exchange. However, it is considered good practice to evaluate the stability of the internal standard during method validation to ensure the robustness of the assay.
Q3: What are the typical storage conditions for this compound stock solutions?
A3: this compound is typically supplied as a solid or in a solution. As a solid, it is generally stable for years when stored at -20°C. Stock solutions are usually prepared in an organic solvent like methanol or acetonitrile and should be stored at -20°C or -80°C to ensure long-term stability.
Q4: Can this compound be used for studies in urine and tissue homogenates?
A4: Yes, this compound can be used as an internal standard for the quantification of dexamethasone in various biological matrices, including urine and tissue homogenates. However, it is crucial to validate the analytical method, including stability assessments, in each specific matrix to ensure accurate and reliable results.
Q5: What could cause the degradation of this compound?
A5: Like its non-deuterated counterpart, this compound can be susceptible to degradation under certain conditions, such as extreme pH, high temperatures, and exposure to light. The stability can also be influenced by enzymatic activity in biological matrices.
Visualizations
The following diagrams illustrate key experimental workflows and logical relationships relevant to this compound stability testing.
Caption: Workflow for this compound Stability Assessment.
Caption: Troubleshooting Logic for Inconsistent Internal Standard Response.
References
Minimizing isotopic exchange of deuterium in Dexamethasone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the isotopic exchange of deuterium in Dexamethasone-d4 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium isotopic exchange and why is it a concern for this compound?
A1: Deuterium isotopic exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, which is used as an internal standard in quantitative analyses, this exchange can lead to a decrease in its isotopic purity. This can compromise the accuracy of analytical measurements by causing an underestimation of the analyte concentration. The loss of deuterium from the internal standard can result in a "false positive" signal for the unlabeled analyte.[2]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: Deuterium atoms in positions that are sensitive to acid or base catalysis are more prone to exchange. In steroids like dexamethasone, deuterium atoms on carbons adjacent to carbonyl groups can be susceptible to exchange under certain conditions, particularly basic pH.[2][3] It is crucial to source this compound where the deuterium labels are placed in non-exchangeable positions to ensure stability.
Q3: How does the choice of solvent affect the stability of this compound?
A3: The choice of solvent is critical in preventing deuterium exchange. Protic solvents, such as water, methanol, and ethanol, contain exchangeable protons and can readily facilitate the exchange of deuterium atoms in this compound. Aprotic solvents, such as acetonitrile, dimethyl sulfoxide (DMSO), and dichloromethane, do not have exchangeable protons and are therefore preferred for preparing and storing solutions of deuterated standards.[1]
Q4: What are the optimal storage conditions for this compound?
A4: To maintain the isotopic integrity of this compound, it should be stored in a tightly sealed container at low temperatures, typically -20°C for long-term storage, to minimize any potential for exchange or degradation. It is also crucial to protect it from moisture. For solutions, storage at -80°C is recommended for longer stability.[4]
Q5: Can temperature fluctuations during experiments lead to isotopic exchange?
A5: Yes, elevated temperatures can increase the rate of chemical reactions, including isotopic exchange.[5] It is important to maintain controlled and cool conditions, especially during sample preparation and analysis, to minimize the risk of deuterium loss.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of Isotopic Purity in this compound Standard | Deuterium-Hydrogen Exchange: Exposure to protic solvents (e.g., water, methanol). | Use aprotic solvents (e.g., acetonitrile, DMSO) for stock and working solutions. If aqueous solutions are necessary, prepare them fresh and use them immediately. Minimize the time the deuterated standard is in a protic solvent. |
| Inappropriate pH: Storage or handling in basic or strongly acidic conditions. | Maintain a neutral or slightly acidic pH for solutions. Avoid exposure to strong acids or bases. For some steroids, decomposition is more rapid on the basic side.[6][7] | |
| Improper Storage: Exposure to moisture and/or elevated temperatures. | Store the solid compound and solutions at recommended low temperatures (-20°C or -80°C) in tightly sealed, desiccated containers.[4] Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture condensation.[8] | |
| Inaccurate Quantification of Analyte | Degradation of Internal Standard: Loss of deuterium from the this compound internal standard. | Verify the isotopic purity of the this compound standard regularly using mass spectrometry. Prepare fresh working solutions from a reliable stock. |
| Co-elution Issues in LC-MS: Isotopic exchange can sometimes lead to slight shifts in retention time, affecting quantification. | Use a high-resolution chromatography method to ensure proper separation and peak integration. Confirm co-elution of the analyte and the internal standard. | |
| "Ghost Peaks" or Unexplained Signals at the Analyte's Mass | In-source Exchange: Deuterium exchange occurring within the mass spectrometer's ion source. | Optimize ion source parameters, such as temperature and solvent flow rate, to minimize in-source exchange. |
| Contamination: Contamination of the analytical system with the non-deuterated dexamethasone. | Thoroughly clean the LC-MS system, including the injector, column, and ion source, to remove any residual contaminants. |
Data Presentation
Table 1: Qualitative Impact of Environmental Factors on this compound Isotopic Stability
| Factor | Condition | Expected Impact on Deuterium Exchange | Recommendation |
| Solvent | Protic (e.g., Water, Methanol) | High risk of exchange | Use aprotic solvents (e.g., Acetonitrile, DMSO) whenever possible. |
| Aprotic (e.g., Acetonitrile, DMSO) | Minimal risk of exchange | Recommended for stock and working solutions. | |
| pH | Basic (pH > 8) | Increased risk of exchange | Maintain neutral or slightly acidic conditions. |
| Neutral (pH ~7) | Low risk of exchange | Ideal for most applications. | |
| Acidic (pH < 5) | Generally low risk, but very strong acids should be avoided. | Buffer solutions if necessary to maintain a stable pH. | |
| Temperature | Elevated (> 25°C) | Increased rate of exchange | Maintain samples at controlled room temperature or below during processing. |
| Refrigerated (2-8°C) | Reduced rate of exchange | Recommended for short-term storage of solutions. | |
| Frozen (-20°C to -80°C) | Minimal exchange | Recommended for long-term storage of solid and solutions. | |
| Moisture | High Humidity/Exposure to Air | Increased risk of exchange with atmospheric water | Store in desiccated and tightly sealed containers. Handle under an inert atmosphere. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Environment: Perform all steps in a controlled environment with low humidity, preferably in a glove box under an inert atmosphere (e.g., nitrogen or argon).[8]
-
Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.
-
Procedure: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Accurately weigh the required amount of this compound. c. Dissolve the solid in the chosen aprotic solvent to the desired concentration. d. Vortex briefly to ensure complete dissolution.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C.
Protocol 2: Analysis of this compound Isotopic Purity by Mass Spectrometry
-
Sample Preparation: a. Dilute a small aliquot of the this compound stock solution with the aprotic solvent used for its preparation to a suitable concentration for MS analysis.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
MS Parameters: a. Infuse the sample directly or use a suitable chromatographic method with an aprotic mobile phase. b. Acquire the mass spectrum in the appropriate mass range to observe the molecular ion of this compound and its potential isotopologues (M, M+1, M+2, M+3, M+4).
-
Data Analysis: a. Determine the relative abundance of the ion corresponding to the fully deuterated this compound (M+4) and any ions indicating loss of deuterium (M+3, M+2, M+1, M). b. Calculate the isotopic purity based on the relative peak intensities.
Mandatory Visualization
Caption: Factors influencing deuterium-hydrogen exchange in this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. youtube.com [youtube.com]
- 6. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
How to resolve co-eluting peaks with Dexamethasone-d4
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the resolution of co-eluting peaks when analyzing Dexamethasone-d4 in complex matrices.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution occurs when this compound and another compound are not sufficiently separated by the liquid chromatography (LC) system, resulting in overlapping chromatographic peaks. This can compromise the accuracy of quantitative analysis by interfering with the integration of the internal standard peak.
Initial Assessment: Do I have a co-elution problem?
Question: My this compound peak is broad, shouldered, or shows inconsistent area counts. How do I confirm co-elution?
Answer: A distorted peak shape is a primary indicator of co-elution. To confirm, you can use the following techniques:
-
Visual Inspection: Look for asymmetrical peaks, shoulders, or split peaks where a single peak is expected.
-
Mass Spectrometry (MS) Data: Examine the mass spectra across the entire peak. If the peak is pure, the spectra should be consistent from the beginning to the end of the peak. The presence of different ions at different points across the peak profile indicates that multiple compounds are eluting together.
-
Diode Array Detector (DAD/PDA): If you are using UV detection, a peak purity analysis can be performed. The UV spectra across the peak will be inconsistent if an impurity is present.[1]
Troubleshooting Workflow
If co-elution is confirmed, follow this systematic approach to diagnose and resolve the issue. The most effective strategies involve modifying the chromatographic method to improve separation (resolution).
Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase Optimization
This protocol describes how to systematically alter the mobile phase to improve peak resolution. The most powerful approaches involve changing the mobile phase composition or the column's bonded phase functionality.[2]
-
Establish a Baseline: Run your current method with a standard solution containing Dexamethasone and this compound to confirm the retention time and peak shape.
-
Adjust Gradient Elution:
-
If using a gradient, make the slope shallower around the elution time of this compound. A slower increase in the organic solvent percentage can enhance the separation between closely eluting compounds.
-
-
Change the Organic Modifier:
-
If your current method uses acetonitrile (ACN), prepare an identical mobile phase but substitute ACN with methanol (MeOH).[2] Changing the organic modifier is an effective way to alter peak spacing.[2]
-
Run the sample with the MeOH-based mobile phase. Methanol and acetonitrile interact differently with analytes and the stationary phase, often leading to significant changes in selectivity.
-
-
Modify Mobile Phase pH:
-
For ionizable compounds, adjusting the mobile phase pH is a powerful tool to change selectivity.[3]
-
Prepare mobile phases with the pH adjusted by +/- 0.5 pH units from your original method. Ensure the new pH is within the stable range for your column.
-
Analyze your sample with each new mobile phase to observe changes in retention and peak shape. For basic compounds, lowering the pH can sometimes provide more symmetrical peaks.[4]
-
| Parameter | Guideline | Expected Outcome |
| Organic Solvent | Switch from Acetonitrile to Methanol (or vice-versa). | Alters selectivity due to different solvent-analyte interactions. Can significantly change peak elution order. |
| Gradient Slope | Decrease the rate of organic phase increase around the analyte's elution time. | Increases the separation window for closely eluting peaks, improving resolution. |
| Mobile Phase pH | Adjust pH by ±0.5 units (staying within column limits). | Changes the ionization state of analytes and silanol groups on the column, altering retention and selectivity.[3] |
| Flow Rate | Decrease the flow rate (e.g., from 0.5 mL/min to 0.3 mL/min). | Can increase column efficiency (plate number), leading to sharper peaks and better resolution, though analysis time will increase.[2] |
Protocol 2: Selecting an Alternative Stationary Phase
If mobile phase optimization is insufficient, changing the column is the next logical step. Steroids like Dexamethasone can have different interactions with various stationary phases.
-
Evaluate Different C18 Columns: Not all C18 columns are the same. A C18 column with high steric selectivity or different end-capping can provide the necessary resolution.[5]
-
Test an Alternative Chemistry: If different C18 columns fail, switch to a phase with a different separation mechanism. Phenyl-Hexyl or Biphenyl phases are excellent choices for aromatic compounds like steroids, as they offer alternative selectivity.[6][7] A Pentafluorophenyl (PFP) column can also be used to increase selectivity for steroids.[8]
-
Method Re-optimization: After installing a new column, you will need to re-optimize the mobile phase conditions as described in Protocol 1.
| Column Chemistry | Primary Interaction Mechanism | Best For Resolving... |
| Standard C18 | Hydrophobic interactions. | General purpose, good starting point for steroid panels.[7] |
| High Steric Selectivity C18 | Hydrophobic + Shape-based selectivity. | Isomers and structurally similar compounds like steroids.[5] |
| Phenyl-Hexyl / Biphenyl | Hydrophobic + π-π interactions. | Aromatic compounds, offering different selectivity compared to C18.[6][7] |
| Polar-Embedded (e.g., Bonus-RP) | Hydrophobic + Hydrogen bonding. | Polar compounds; can provide different selectivity than C18.[6] |
Frequently Asked Questions (FAQs)
Q1: What is chromatographic co-elution? A1: Co-elution happens when two or more compounds exit the chromatography column at the same time, resulting in a single, unresolved peak.[1] This prevents accurate identification and quantification of the individual components.
Q2: Why is co-elution with an internal standard like this compound a major problem? A2: A stable isotope-labeled internal standard (IS) like this compound is added to samples at a known concentration to correct for variations during sample preparation and analysis. If another compound co-elutes with the IS, it can artificially inflate or suppress its signal, leading to inaccurate quantification of the target analyte (Dexamethasone).
Q3: What is the first and easiest parameter I should change in my LC method? A3: The easiest and often most effective first step is to alter the mobile phase composition.[2] This can be done by adjusting the ratio of your aqueous and organic solvents or by changing the organic solvent entirely (e.g., from acetonitrile to methanol).[2]
Q4: My peaks are still co-eluting after changing the mobile phase. What's next? A4: If mobile phase optimization doesn't work, the next most powerful step is to change the stationary phase by trying a column with a different chemistry (e.g., switching from a C18 to a Phenyl-Hexyl column).[2][6] Different column chemistries provide different selectivity, which is key to separating challenging compounds.
Q5: Can I just change the column temperature or flow rate? A5: Yes, these parameters can help fine-tune a separation. Lowering the flow rate or increasing the column length can increase efficiency (sharper peaks), while changing the temperature can affect selectivity.[2][9] However, changes to the mobile phase or stationary phase typically have a much larger impact on selectivity and are more likely to resolve significant co-elution.[2]
Q6: What if no chromatographic changes work? A6: In rare cases where chromatographic resolution is not possible, using a high-resolution mass spectrometer (HRMS) may help. If the co-eluting compounds have different elemental compositions, HRMS can distinguish them based on their exact mass, even if they elute at the same time. However, achieving chromatographic separation is always the preferred approach.
Logical Relationship of Method Parameters
References
- 1. m.youtube.com [m.youtube.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. lcms.cz [lcms.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Dealing with contamination issues in Dexamethasone-d4 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dexamethasone-d4 analysis. Our aim is to help you identify and resolve common contamination issues to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analysis?
A1: this compound is a deuterated form of Dexamethasone, meaning that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2] The key advantage of using a stable isotope-labeled internal standard like this compound is that it has nearly identical chemical and physical properties to the non-labeled analyte (Dexamethasone).[3][4] This allows it to co-elute with the analyte during chromatography and experience similar effects from the sample matrix, such as ion suppression or enhancement in the mass spectrometer. By adding a known amount of this compound to every sample, calibration standard, and quality control sample, variations in sample preparation, injection volume, and instrument response can be corrected for, leading to more accurate and precise quantification of Dexamethasone.[3][5]
Q2: What are the common sources of contamination in this compound analysis?
A2: Contamination in this compound analysis can originate from various sources, broadly categorized as environmental, procedural, and instrumental. It is crucial to identify the source of contamination to implement effective corrective actions.
-
Environmental Contamination: The laboratory environment itself can be a source of contaminants. This includes airborne particles, phthalates from plastic materials in the lab, and even personal care products used by laboratory personnel.[6]
-
Procedural Contamination: This type of contamination arises during sample handling and preparation. Common sources include:
-
Solvents and Reagents: Impurities in solvents, even in high-purity grades, can introduce contaminants. Using fresh, high-quality solvents is essential.[7][8]
-
Labware: Plasticizers like phthalates can leach from plastic tubes, pipette tips, and well plates.[7][9] Glassware that is not properly cleaned can also be a source of contamination. It is recommended to avoid detergents for cleaning glassware used in LC-MS analysis.[7][8]
-
Sample Matrix: Biological samples such as plasma and serum are complex and can contain endogenous compounds that interfere with the analysis. Phospholipids are a common source of matrix effects.[6]
-
-
Instrumental Contamination: The LC-MS system can also be a source of contamination. This can be due to carryover from previous injections, contaminated mobile phases, or leaching from tubing and fittings. Regular cleaning and maintenance of the LC-MS system are critical.[7][8]
Q3: My this compound internal standard shows a peak for the unlabeled Dexamethasone (d0). Is this normal?
A3: Yes, it is common for deuterated standards to contain a small percentage of the unlabeled compound. The isotopic purity of commercially available this compound is often specified as ≥99% deuterated forms (d1-d4), which means that up to 1% of the material could be the unlabeled (d0) form.[1] This is a result of the synthetic process used to introduce the deuterium atoms. It is important to characterize the purity of your this compound standard to account for the contribution of the d0 impurity, especially when analyzing low concentrations of Dexamethasone. This phenomenon, known as isotopic crosstalk, can lead to an overestimation of the analyte concentration if not properly addressed.[10][11]
Q4: How can I minimize the degradation of this compound in my samples and standards?
A4: Dexamethasone, and by extension this compound, can degrade in aqueous solutions, with the degradation rate being influenced by factors such as time, temperature, and light exposure.[12] To minimize degradation:
-
Storage: Store stock solutions and working standards at low temperatures (e.g., -20°C or -80°C) in amber vials to protect them from light.[1]
-
Sample Preparation: Prepare samples and standards fresh whenever possible. If samples need to be stored, keep them at low temperatures and minimize freeze-thaw cycles.
-
pH: Be mindful of the pH of your solutions, as extreme pH values can accelerate degradation.
-
Solvent Choice: While this compound is soluble in solvents like DMF, DMSO, and ethanol, for aqueous mobile phases, it's crucial to assess its stability over the course of the analytical run.[1]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common contamination issues encountered during this compound analysis.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in blank samples | 1. Contaminated solvents or reagents.2. Leaching from plasticware.3. Carryover from previous injections.4. Environmental contamination. | 1. Prepare fresh mobile phases and extraction solvents using high-purity, LC-MS grade reagents.[7][8]2. Switch to glass or polypropylene labware. Pre-rinse all labware with a high-purity solvent.[7][13]3. Inject a series of blank samples to assess for carryover. If present, perform a thorough cleaning of the autosampler needle, injection port, and column.[14]4. Ensure a clean laboratory environment. Avoid the use of products containing potential contaminants (e.g., some hand lotions) in the vicinity of the LC-MS.[6] |
| High background noise in the chromatogram | 1. Contaminated mobile phase.2. Microbial growth in aqueous mobile phase.3. Contaminated LC-MS system. | 1. Prepare fresh mobile phases daily. Use high-purity water and solvents.[7][8]2. Filter aqueous mobile phases and do not store them for extended periods. Flush the system with an organic solvent before shutdown.[7][8]3. Perform a systematic cleaning of the LC-MS system, starting from the mobile phase reservoirs and moving towards the mass spectrometer.[14] |
| Poor peak shape for this compound | 1. Column degradation.2. Incompatible mobile phase.3. Sample overload. | 1. Check the column's performance with a standard. If necessary, wash or replace the column.2. Ensure the mobile phase composition and pH are appropriate for the analyte and column chemistry.3. Reduce the concentration of the internal standard. |
| Inconsistent internal standard response | 1. Inaccurate pipetting of the internal standard.2. Degradation of the internal standard.3. Matrix effects.4. Issues with the mass spectrometer. | 1. Verify the calibration and technique of the pipettes used. Add the internal standard at an early stage of sample preparation.[15]2. Check the stability of the internal standard in the sample matrix and storage conditions.[12]3. Evaluate for ion suppression or enhancement by performing a post-extraction addition experiment.4. Check the tuning and calibration of the mass spectrometer. |
| Non-linear calibration curve | 1. Isotopic contribution from the analyte to the internal standard signal (isotopic crosstalk).2. Presence of unlabeled analyte in the internal standard.3. Saturation of the detector at high concentrations. | 1. This is more likely with analytes containing naturally abundant isotopes like chlorine or bromine, but can occur with high concentrations of any analyte.[10] Consider using a different transition for the internal standard.2. Characterize the amount of unlabeled Dexamethasone in your this compound standard and correct the calculations accordingly.[11]3. Extend the calibration curve to lower concentrations or dilute the samples. |
Common LC-MS Contaminants
The following table summarizes common contaminants that can interfere with LC-MS analysis, their potential sources, and their monoisotopic masses.
| Contaminant | Monoisotopic Mass (Da) | Potential Source(s) |
| Plasticizers | ||
| Di(2-ethylhexyl) phthalate (DEHP) | 390.2770 | Plastic tubing, containers, well plates[7][9] |
| Dibutyl phthalate (DBP) | 278.1518 | Plastic labware[6] |
| Solvents & Additives | ||
| Triethylamine (TEA) | 101.1204 | Mobile phase additive[6] |
| Dimethylformamide (DMF) | 73.0528 | Solvent[6] |
| From Biological Matrix | ||
| Phospholipids (e.g., Phosphatidylcholines) | Variable (e.g., ~496, 524, 758, 786) | Plasma, serum samples[6] |
| Other | ||
| Polydimethylsiloxane (PDMS) | Variable | Silicone tubing, septa, personal care products[7] |
| Polyethylene glycol (PEG) | Variable | Surfactants, detergents[6] |
Experimental Protocols
Protocol 1: Sample Preparation Using Solid-Phase Extraction (SPE) to Minimize Contamination
This protocol is designed for the extraction of Dexamethasone from plasma, incorporating steps to minimize contamination.
Materials:
-
Dexamethasone and this compound standards
-
LC-MS grade water, methanol, and acetonitrile
-
Formic acid (high purity)
-
Polypropylene tubes
-
Glass volumetric flasks
-
Calibrated pipettes
-
SPE cartridges (e.g., Oasis HLB)
-
Nitrogen evaporator
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of Dexamethasone and this compound in methanol in glass volumetric flasks.
-
Prepare working standards by serial dilution of the stock solutions in methanol:water (50:50, v/v).
-
-
Sample Spiking:
-
To 100 µL of plasma sample in a polypropylene tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Protein Precipitation:
-
Add 300 µL of acetonitrile to the plasma sample.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS System Cleaning
A regular cleaning protocol is essential to prevent the buildup of contaminants and reduce background noise.
-
Mobile Phase Flush:
-
Replace the mobile phases with fresh, high-purity solvents.
-
Flush the system with a gradient of increasing organic solvent (e.g., from 10% to 95% acetonitrile or methanol in water) for at least 30 minutes.
-
Follow with a flush of 100% isopropanol for 30 minutes. Isopropanol is effective at removing many organic contaminants.
-
Finally, re-equilibrate the system with the initial mobile phase conditions.
-
-
Autosampler and Injection Port Cleaning:
-
Clean the autosampler needle and seat with a strong solvent mixture (e.g., isopropanol:water, 50:50, v/v).
-
Refer to the instrument manufacturer's guidelines for specific cleaning procedures for your autosampler model.
-
-
Column Washing:
-
Disconnect the column from the mass spectrometer.
-
Wash the column with a series of solvents, starting with the mobile phase and progressing to stronger, compatible solvents as recommended by the column manufacturer.
-
-
Mass Spectrometer Source Cleaning:
-
Follow the manufacturer's instructions for cleaning the ion source components, such as the capillary and cone. This should be performed by trained personnel.[8]
-
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical experimental workflow for the analysis of this compound.
Troubleshooting Logic for Unexpected Peaks
Caption: A decision tree for troubleshooting the source of unexpected peaks.
Contamination Sources in LC-MS Analysis
Caption: Potential sources of contamination in LC-MS analysis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nebiolab.com [nebiolab.com]
- 4. scispace.com [scispace.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. help.waters.com [help.waters.com]
- 10. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous analysis of several plasticizer classes in different matrices by on-line turbulent flow chromatography-LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Dexamethasone: An In-Depth Look at the Role of Dexamethasone-d4 as an Internal Standard in Accordance with FDA Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Dexamethasone, with a focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using Dexamethasone-d4 as an internal standard, benchmarked against a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method without a deuterated internal standard. The validation parameters discussed are in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation.
The Bedrock of Reliable Data: FDA's Analytical Method Validation
The FDA mandates rigorous validation of analytical methods to ensure the reliability, accuracy, and precision of data submitted in support of drug applications.[1][2] This process is critical for both preclinical and clinical studies, providing confidence that the measured concentration of an analyte, such as Dexamethasone, is accurate and reproducible. Key validation parameters stipulated by the FDA include:
-
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among a series of measurements of the same sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific storage and processing conditions.
The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended by regulatory bodies, particularly for LC-MS/MS methods, as it can significantly improve the accuracy and precision of the assay by compensating for variability during sample processing and analysis.[3][4][5][6]
Comparative Analysis of Analytical Methods
This guide compares two widely used analytical techniques for the quantification of Dexamethasone: an advanced LC-MS/MS method employing a deuterated internal standard and a conventional HPLC-UV method.
Method 1: LC-MS/MS with this compound Internal Standard
This method is a highly sensitive and specific technique for the quantification of Dexamethasone in biological matrices like human plasma. The use of this compound, a stable isotope-labeled version of the analyte, is a key feature that enhances the method's performance.
Method 2: HPLC-UV without Deuterated Internal Standard
This method is a robust and widely accessible technique for the quantification of Dexamethasone, particularly in pharmaceutical dosage forms. While it may not offer the same level of sensitivity as LC-MS/MS, it is a reliable method for quality control and routine analysis.
Performance Data at a Glance: A Head-to-Head Comparison
The following tables summarize the quantitative performance data for the two analytical methods based on key FDA validation parameters. The data presented is a synthesis of findings from various published studies.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS with this compound | HPLC-UV without Deuterated Internal Standard |
| Linearity Range | 2 - 600 ng/mL[7] | 2 - 10 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.99[7] | 0.9993[8] |
| Limit of Quantification (LOQ) | 2 ng/mL[7] | Not explicitly stated, but linearity starts at 2 µg/mL[8] |
Table 2: Accuracy and Precision
| Parameter | LC-MS/MS with this compound | HPLC-UV without Deuterated Internal Standard |
| Accuracy (% Recovery) | Mean recovery of 81.0%[7] | 99.98% (Assay)[8] |
| Precision (RSD %) | Intra-day and Inter-day RSDs not explicitly stated in the abstract | Not explicitly stated in the abstract |
Note: The provided abstract for the LC-MS/MS method did not detail the precision, and the HPLC-UV abstract focused on the assay percentage rather than recovery at different concentrations. A comprehensive validation would require these parameters to be fully evaluated.
Deep Dive into Experimental Protocols
Experimental Protocol for LC-MS/MS with this compound
This protocol is based on a method for the determination of Dexamethasone in human plasma.[7]
1. Sample Preparation:
-
A liquid-liquid extraction is performed on plasma samples.
-
This compound internal standard is added to all samples, calibration standards, and quality controls before extraction to compensate for any loss during the process.
2. Chromatographic Conditions:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an aqueous buffer and an organic solvent.
-
Flow Rate: Optimized for best separation and peak shape.
-
Injection Volume: A small, precise volume of the extracted sample.
-
Run Time: Approximately 3.5 minutes.[7]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dexamethasone and this compound.
Experimental Protocol for HPLC-UV
This protocol is based on a method for the estimation of Dexamethasone in bulk and tablet dosage forms.[8]
1. Sample Preparation:
-
Tablets are accurately weighed, crushed, and dissolved in a suitable solvent (e.g., methanol).
-
The solution is filtered to remove excipients.
-
Further dilutions are made to bring the concentration within the linear range of the method.
2. Chromatographic Conditions:
-
Column: A Hypersil C8 column (150 x 4.6 mm, 5µ).[8]
-
Mobile Phase: A mixture of KH2PO4 buffer and methanol (65:35 v/v), with the pH adjusted to 3.5.[8]
-
Flow Rate: 1 mL/min.[8]
-
Detection: UV detection at 250 nm.[8]
-
Injection Volume: A defined volume of the prepared sample solution.
Visualizing the Workflow and Logic
To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for the LC-MS/MS method and the logical hierarchy of the FDA's analytical method validation guidelines.
Caption: Experimental workflow for the LC-MS/MS analysis of Dexamethasone using this compound.
Caption: Hierarchy of FDA's analytical method validation parameters.
References
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Cross-Validation of Dexamethasone-d4 Quantification Methods: A Comparative Guide for Inter-Laboratory Studies
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of drugs and their metabolites is paramount in pharmacokinetic and bioequivalence studies. When these studies are conducted across multiple sites, it is essential to perform cross-validation of the bioanalytical methods to ensure data comparability.[1] This guide presents key performance parameters from different validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods, offering a baseline for inter-laboratory comparison.
Comparative Analysis of Validated LC-MS/MS Methods
The following tables summarize the quantitative performance data from several published studies that have validated methods for the determination of Dexamethasone, often employing a deuterated internal standard like Dexamethasone-d4. These methods, primarily utilizing LC-MS/MS, demonstrate the high sensitivity and specificity required for bioanalytical applications.[2]
| Parameter | Method 1 (Bovine Milk) [3] | Method 2 (Nude Mice Plasma) [4] | Method 3 (Rabbit Ocular Matrices) [5] | Method 4 (Human Plasma) [6] |
| Linearity Range | 0.15–0.6 ng/mL | 2.5–500 ng/mL | 2.7–617.6 ng/mL | 0.15–8.0 µg/mL (150-8000 ng/mL) |
| Correlation Coefficient (r) | ≥0.999 | >0.99 | >0.999 | Not explicitly stated, but linearity confirmed |
| Lower Limit of Quantitation (LLOQ) | 0.016 ng/mL (as LOD) | 2.5 ng/mL | 2.7 ng/mL | 0.15 µg/mL (150 ng/mL) |
| Intra-day Precision (%CV) | Not explicitly stated | 1.69 - 9.22% (as RSD) | Within 13.3% | ≤11.1% |
| Inter-day Precision (%CV) | Not explicitly stated | 1.69 - 9.22% (as RSD) | Within 11.1% | ≤9.3% |
| Intra-day Accuracy (%Bias) | Not explicitly stated | -1.92 to -8.46% (as RE) | Within 19.3% | ≤9.5% |
| Inter-day Accuracy (%Bias) | Not explicitly stated | -1.92 to -8.46% (as RE) | Within 12.5% | ≤5.6% |
| Extraction Recovery | Not explicitly stated | Not explicitly stated | Not explicitly stated | Mean recovery of 100% |
Note: The presented data is extracted from different studies and matrices, which can influence the method's performance characteristics. A direct comparison should be made with caution. The European Medicines Agency provides guidelines for bioanalytical method validation, including criteria for accuracy and precision, which are generally expected to be within ±15% (±20% at the LLOQ).[7][8]
Experimental Protocols: A Glimpse into Methodologies
The successful implementation and cross-validation of an analytical method are critically dependent on a detailed and harmonized protocol. Below are summaries of the experimental procedures from the compared studies.
Sample Preparation
A crucial step in bioanalysis is the extraction of the analyte from the biological matrix. The methods reviewed employ various techniques:
-
Method 1 (Bovine Milk): Liquid-liquid extraction with ethyl acetate. The evaporated elution was reconstituted with hexane, water, and methanol.[3]
-
Method 2 (Nude Mice Plasma): Simple one-step protein precipitation with acetonitrile.[4]
-
Method 3 (Rabbit Ocular Tissues): Liquid-liquid extraction from ocular tissue homogenates.[5]
-
Method 4 (Human Plasma): Deproteinization with dichloromethane and methyl tert-butyl ether.[6]
Chromatographic and Mass Spectrometric Conditions
The separation and detection of Dexamethasone and its internal standard are typically achieved using reverse-phase liquid chromatography coupled with a triple quadrupole mass spectrometer.
Table 2: Chromatographic and Mass Spectrometric Conditions
| Parameter | Method 1 (Bovine Milk) [3] | Method 2 (Nude Mice Plasma) [4] | Method 3 (Rabbit Ocular Matrices) [5] | Method 4 (Human Plasma) [6] |
| LC Column | Agilent Proshell 120 SB:C18 (2.7µm, 100x3.0 mm) | Dionex C18 | Not explicitly stated | Atlantis dC-18 (4.6 x 150 mm, 5-µm) |
| Mobile Phase | A: 5 mM ammonium formate in water; B: 0.1% formic acid in acetonitrile (Gradient) | Acetonitrile-water (40:60, v/v) (Isocratic) | Not explicitly stated | Acetonitrile and water (40:60, v:v) (Isocratic) |
| Flow Rate | Not explicitly stated | Not explicitly stated | 200 µL/min | 1.0 ml/min |
| Ionization Mode | Not explicitly stated | Electrospray Ionization (ESI), Positive | Multiple Reaction Monitoring (MRM), Positive | Not explicitly stated |
| Monitored Transitions (m/z) | Dexamethasone: Not specified; this compound: Not specified | Dexamethasone: 393.0→147.1 | Dexamethasone: 393.20→355.30 | Not applicable (UV detection) |
Visualizing the Workflow for Cross-Validation
To ensure consistency and reliability of data across different laboratories, a well-defined workflow for method cross-validation is essential.[9][10]
Caption: Workflow for Inter-Laboratory Method Cross-Validation.
A typical experimental workflow for the bioanalysis of Dexamethasone using an internal standard like this compound involves several key steps from sample receipt to final data analysis.
Caption: General Bioanalytical Workflow for Dexamethasone Quantification.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids-quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. pmda.go.jp [pmda.go.jp]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. fda.gov [fda.gov]
Dexamethasone-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the reliability of quantitative bioanalytical methods. This guide provides an objective comparison of Dexamethasone-d4's performance as an internal standard against other common alternatives for the quantification of dexamethasone, supported by experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest allow them to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to enhanced accuracy and precision. This compound, a deuterated analog of dexamethasone, is frequently employed for this purpose. This guide delves into the performance characteristics of this compound and compares it with other structural analogs used as internal standards in dexamethasone assays.
Performance Comparison of Internal Standards for Dexamethasone Quantification
The following tables summarize the performance data from various studies that have utilized this compound and other compounds as internal standards for the quantification of dexamethasone in biological matrices.
Table 1: Performance Data for this compound as an Internal Standard
| Analytical Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | Precision (CV%) | Accuracy (%) | Reference |
| LC-MS/MS | Human Plasma | 2 - 600 | 81.0 | Not Reported | Not Reported | [1] |
| LC-MS/MS | Human Plasma | 0.250 - 250 | 88 - 91 | ≤ 4.8 (Intra-day) | -7.6 to 5.6 (RE) | [2] |
| LC-MS/MS | Bovine Milk | 0.15 - 0.6 | Not Reported | Not Reported | Not Reported | [3] |
| LC-MS/MS | Serum | 0.5 - 20 µg/L | 100 (98-103) | < 8 (at 1.9 nmol/L) | 91.6 - 113.0 | [4][5] |
Table 2: Performance Data for Alternative Internal Standards in Dexamethasone Quantification
| Internal Standard | Analytical Method | Matrix | Linearity Range (ng/mL) | Recovery (%) | Precision (CV%) | Accuracy (%) | Reference |
| Prednisolone | LC-MS/MS | Rat Plasma | 0.2 - 100 | Near 100 | ≤ 20 (Intra- & Inter-day) | ≤ 20 (Intra- & Inter-day) | [1] |
| Beclomethasone | LC-MS/MS | Human Plasma | 0.250 - 250 | 84.5 | Not Reported | Not Reported | [2] |
| Flumethasone | GC-MS | Human Plasma, Synovial Fluid | Not Reported | Not Reported | < 6 (at 0.1 ng/mL) | Not Reported | [6] |
| Fluorometholone | LC-MS/MS | Bovine Liver | 0.5 - 8 µg/kg | 56 - 69 | < 6.1 | ≥ 97.5 | [7] |
Analysis of Performance Data:
The data presented in the tables indicate that methods employing this compound as an internal standard demonstrate excellent recovery and precision. For instance, a recovery of 100% and a coefficient of variation of less than 8% have been reported[4][5]. While direct head-to-head comparative studies are limited, the performance of this compound is consistently high across different matrices and concentration ranges.
Alternative internal standards, such as prednisolone and beclomethasone, also yield acceptable results. A method using prednisolone as an internal standard reported precision and accuracy within 20%[1]. However, as structural analogs, they may not perfectly mimic the behavior of dexamethasone during sample processing and analysis, potentially leading to less effective compensation for matrix effects compared to a stable isotope-labeled standard like this compound. The lower recovery values observed for some structural analogs, such as fluorometholone (56-69%), further highlight this potential discrepancy[7].
The Role of an Internal Standard in Bioanalytical Methods
An internal standard is a compound of known concentration that is added to all samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process. An ideal internal standard co-elutes with the analyte of interest and experiences the same effects of sample preparation and analysis, thus ensuring that the ratio of the analyte signal to the internal standard signal remains constant, even if the absolute signal intensities fluctuate.
Caption: Workflow of an analytical method with an internal standard.
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide, providing a framework for the application of this compound in a bioanalytical setting.
1. LC-MS/MS Method for Dexamethasone in Human Plasma using this compound
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 80 µL of 40% methanol.
-
-
Chromatographic Conditions:
-
Column: C18 column
-
Mobile Phase: A linear gradient of methanol and water.
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Total Run Time: 2.5 minutes
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dexamethasone: m/z 393.5 → 373.4
-
This compound: m/z 397.3 → 377.3[4]
-
-
2. LC-MS/MS Method for Dexamethasone in Rat Plasma using Prednisolone
-
Sample Preparation (Solid-Phase Extraction):
-
To 0.5 mL of plasma sample, add 0.5 mL of 4% phosphoric acid.
-
Add 50 µL of a 1 µg/mL methanolic solution of prednisolone (internal standard).
-
Load the mixture onto a pre-conditioned Oasis HLB SPE cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with methanol.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C8 column
-
Mobile Phase: A gradient of 10 mM ammonium formate in 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.2 mL/min
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Turbo-Ion Spray, Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Dexamethasone: m/z 393.4 → 373.3
-
Prednisolone: Not specified in the provided abstract[1].
-
-
The Principle of Isotopic Dilution
Stable isotope-labeled internal standards like this compound work on the principle of isotopic dilution. The deuterated standard is chemically identical to the analyte, ensuring it behaves similarly throughout the analytical process. The mass spectrometer can differentiate between the analyte and the internal standard due to the mass difference introduced by the deuterium atoms. By measuring the ratio of the analyte to the known amount of the internal standard, any loss of analyte during sample preparation or fluctuations in instrument response are compensated for, leading to highly accurate and precise results.
Caption: Principle of internal standard compensation.
Conclusion
The available data strongly supports the use of this compound as a highly accurate and precise internal standard for the quantification of dexamethasone in various biological matrices. Its performance, characterized by high recovery and low variability, makes it a superior choice over structural analogs. While other internal standards can provide acceptable results, the near-identical chemical behavior of this compound to dexamethasone ensures the most effective compensation for analytical variability, ultimately leading to more reliable and robust bioanalytical data. For researchers and drug development professionals, the investment in a stable isotope-labeled internal standard like this compound is a critical step towards ensuring the integrity and quality of their quantitative results.
References
- 1. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Isotopic Purity of Dexamethasone-d4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of deuterated standards is a cornerstone of accurate quantitative analysis in pharmaceutical research and development. Dexamethasone-d4, a commonly used internal standard for the potent synthetic glucocorticoid Dexamethasone, is no exception. Its isotopic purity is a critical parameter that directly impacts the reliability and accuracy of bioanalytical methods. This guide provides a comprehensive comparison of methodologies to assess the isotopic purity of this compound, presents experimental data, and explores potential alternatives.
The Critical Role of Isotopic Purity
In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based assays, a stable isotope-labeled internal standard (SIL-IS) like this compound is added to a sample at a known concentration.[1] It co-elutes with the non-labeled analyte and is used to correct for variations in sample preparation, injection volume, and ionization efficiency. The accuracy of this correction is predicated on the precise knowledge of the isotopic composition of the SIL-IS. Impurities in the form of unlabeled (d0) or lesser-deuterated species can lead to an overestimation of the analyte concentration, compromising the integrity of pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
Comparative Analysis of Isotopic Purity
The isotopic purity of commercially available this compound can vary between suppliers and even between different batches from the same supplier. It is therefore imperative for researchers to independently verify the isotopic enrichment.
| Supplier/Product | Stated Isotopic Purity/Enrichment |
| This compound (Cayman Chemical) | ≥99% deuterated forms (d1-d4)[1] |
| This compound (Toronto Research Chemicals) | Isotopic Enrichment: 97.8% |
| This compound (CDN Isotopes) | 97 atom % D |
Table 1: Comparison of Stated Isotopic Purity for this compound from Various Suppliers.
Alternative Deuterated Standards
While this compound is widely used, other deuterated variants of Dexamethasone are available and may offer advantages in specific analytical scenarios. The choice of a deuterated standard is often guided by the mass shift it provides relative to the analyte, minimizing potential isotopic overlap.
| Deuterated Standard | Molecular Formula | Mass Difference from Dexamethasone (d0) | Potential Advantages |
| This compound | C₂₂H₂₅D₄FO₅ | +4 Da | Commonly available, sufficient mass shift for most applications. |
| Dexamethasone-d5 | C₂₂H₂₄D₅FO₅ | +5 Da | Provides a larger mass shift, potentially reducing interference from the natural isotopic abundance of the analyte.[2][3] |
| Dexamethasone-d8 | C₂₂H₂₁D₈FO₅ | +8 Da | Offers a significant mass shift, which can be beneficial in high-resolution mass spectrometry to move the internal standard signal further from potential interferences. |
Table 2: Comparison of this compound with Alternative Deuterated Standards.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
Isotopic Purity Assessment by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This method allows for the separation of the deuterated standard from potential impurities and the determination of the relative abundance of its different isotopologues.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 390 to 410.
-
Data Analysis: Extract the ion chromatograms for the unlabeled Dexamethasone (d0, m/z 393.2017) and the deuterated isotopologues (d1, d2, d3, d4, etc.). Calculate the peak area for each isotopologue and determine their relative abundance to calculate the isotopic purity.
-
References
Dexamethasone-d4 Versus Structural Analogs as Internal Standards: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides an objective comparison of Dexamethasone-d4, a stable isotope-labeled (SIL) internal standard, and commonly used structural analogs for the quantification of dexamethasone in biological matrices.
The use of an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) is essential to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization. The two main types of internal standards used are stable isotope-labeled (SIL) standards and structural analogs.[2]
This compound is a deuterated form of dexamethasone and is often considered the gold standard for its quantification due to its near-identical physicochemical properties to the analyte.[3][4] Structural analogs, such as prednisolone, are compounds with similar chemical structures to dexamethasone and represent a more cost-effective alternative.[5][6] This guide presents a compilation of performance data from various studies to aid in the selection of the most suitable internal standard for your research needs.
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the performance characteristics of bioanalytical methods using either this compound or a structural analog as the internal standard for dexamethasone quantification. It is important to note that these data are compiled from different studies and direct comparisons should be made with consideration of the varying experimental conditions.
Table 1: Method Performance using this compound as Internal Standard
| Parameter | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| Linearity | Bovine Milk | 0.15 - 0.6 | - | - | - | [7] |
| Human Plasma | 2 - 600 | - | - | 81.0 | [4] | |
| Human Serum | 0.5 nmol/L | 98 - 103 | < 8 | 100 | [2] | |
| Accuracy & Precision | Pediatric Human Plasma | 1 - 500 | Within ±15 | < 15 | - | [8] |
Table 2: Method Performance using Structural Analogs as Internal Standard
| Internal Standard | Matrix | LLOQ (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) | Citation |
| Prednisolone | Rat Plasma | 0.2 | ≤ 20 | ≤ 20 | ~100 | [5] |
| Rabbit Ocular Tissues | 2.7 | - | - | - | [6] | |
| Testosterone | Nude Mice Plasma | 2.5 | -1.92 to -8.46 | 1.69 to 9.22 | - | [9] |
| Prednisone Acetate | Human Plasma | 20 | 98.84 - 102.80 | < 3 | > 95 | |
| Flumethasone | Human Plasma & Perilymph | 0.5 | < ±10 | < 10 | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for dexamethasone quantification using either this compound or a structural analog as the internal standard.
Protocol 1: Dexamethasone Quantification in Human Plasma using this compound
This method is adapted from a study on the rapid and sensitive quantitation of dexamethasone in human plasma.[4]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of human plasma, add the internal standard solution (this compound).
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Total Run Time: 3.5 minutes.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for dexamethasone and this compound.
-
Protocol 2: Dexamethasone Quantification in Rat Plasma using Prednisolone
This protocol is based on a study for the simultaneous measurement of dexamethasone and corticosterone in rat plasma.[5]
-
Sample Preparation (Solid-Phase Extraction):
-
To 500 µL of rat plasma, add 50 µL of prednisolone internal standard solution (1 µg/mL).
-
Add 0.5 mL of 4% phosphoric acid and centrifuge.
-
Load the supernatant onto an Oasis HLB solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with water.
-
Elute the analytes with an appropriate organic solvent.
-
Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C8 reverse-phase column.
-
Mobile Phase: A gradient of 10 mM ammonium formate in 0.1% formic acid and acetonitrile.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Turbo-ion spray in positive ionization mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize and monitor unique precursor and product ions for dexamethasone and prednisolone.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow and the metabolic pathway of dexamethasone.
Caption: Bioanalytical workflow for dexamethasone quantification.
Caption: Simplified metabolic pathway of dexamethasone.
References
- 1. Determination of dexamethasone and dexamethasone sodium phosphate in human plasma and cochlear perilymph by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Sensitive and rapid quantitation of dexamethasone in human plasma using liquid chromatography coupled with triple quadrupole mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a fast and sensitive bioanalytical method for the quantitative determination of glucocorticoids-quantitative measurement of dexamethasone in rabbit ocular matrices by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. Development and validation of a highly sensitive LC-MS/MS method for the determination of dexamethasone in nude mice plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Dexamethasone-d4 in Bioanalysis: A Comparative Guide to Inter-day and Intra-day Variability
In the landscape of pharmacokinetic and bioequivalence studies, the precision and reliability of analytical methods are paramount. For researchers and drug development professionals, the choice of an appropriate internal standard is critical to ensure the accuracy of bioanalytical data. This guide provides a comprehensive comparison of the inter-day and intra-day variability of Dexamethasone quantification when using its deuterated analogue, Dexamethasone-d4, as an internal standard, alongside other alternatives. The data presented is compiled from various validation studies, offering a clear perspective on performance.
Performance Under Scrutiny: Inter-day and Intra-day Variability
The consistency of a bioanalytical method is assessed through the evaluation of its precision and accuracy over short (intra-day) and longer (inter-day) periods. For Dexamethasone analysis, the use of a stable isotope-labeled internal standard like this compound is a widely accepted practice to minimize variability.
This compound as an Internal Standard
The data consistently demonstrates that methods employing this compound exhibit excellent precision and accuracy, well within the acceptance criteria set by regulatory bodies such as the U.S. Food and Drug Administration (FDA).
Table 1: Inter-day and Intra-day Variability of Dexamethasone Analysis using this compound Internal Standard
| Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) | Reference |
| Low QC (0.750 ng/mL) | 4.0 | -3.0 | 5.1 | -0.3 | [1] |
| Medium QC | ≤ 4.8 | -7.6 to 5.6 | ≤ 5.1 | -6.9 to -0.3 | [2] |
| High QC | ≤ 4.8 | -7.6 to 5.6 | ≤ 5.1 | -6.9 to -0.3 | [2] |
| LLOQ (1.89 nmol/L) | <15 | N/A | <15 | N/A | [3] |
RSD: Relative Standard Deviation; RE: Relative Error; QC: Quality Control; LLOQ: Lower Limit of Quantification.
Alternative Internal Standards for Dexamethasone Analysis
While this compound is a common choice, other structurally similar molecules have also been utilized as internal standards in Dexamethasone bioanalysis. The performance of these alternatives provides a valuable benchmark.
Table 2: Inter-day and Intra-day Variability of Dexamethasone Analysis using Alternative Internal Standards
| Internal Standard | Concentration Level | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) | Reference |
| Beclomethasone | Low, Medium, High QC | ≤ 4.8 | -7.6 to 5.6 | ≤ 5.1 | -6.9 to -0.3 | [2] |
| Prednisolone | LLOQ (0.2 ng/mL) | N/A | N/A | <15 | N/A | [4] |
| Testosterone | LLOQ (2.5 ng/mL) | 1.69 to 9.22 | -1.92 to -8.46 | 1.69 to 9.22 | -1.92 to -8.46 | [5] |
Experimental Insight: Methodologies in Focus
The presented data is underpinned by robust experimental protocols. Below are representative methodologies for the bioanalysis of Dexamethasone using this compound as an internal standard.
Sample Preparation
A common method for extracting Dexamethasone from plasma samples is liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
Liquid-Liquid Extraction Protocol Example:
-
To 250 µL of plasma sample, 10 µL of this compound internal standard solution is added.[6]
-
The sample is alkalinized, and then 1 mL of methyl tert-butyl ether (MTBE) is added for extraction.[2][6]
-
After vortexing and centrifugation, the organic layer is separated and evaporated to dryness.
-
The residue is reconstituted in a solution, typically a mixture of methanol and water, for injection into the LC-MS/MS system.[6]
LC-MS/MS Analysis
The quantification of Dexamethasone and its internal standard is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Typical Chromatographic and Mass Spectrometric Conditions:
-
Chromatographic Column: A C18 reverse-phase column is frequently used for separation.[2]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is employed.
-
Ionization: Electrospray ionization (ESI) in positive mode is common for the detection of Dexamethasone and this compound.
-
Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor to product ion transitions for both the analyte and the internal standard. For Dexamethasone, a common transition is m/z 393 -> 373.[2]
Visualizing the Molecular and Analytical Pathways
To better understand the context of Dexamethasone analysis, the following diagrams illustrate the glucocorticoid signaling pathway and a typical bioanalytical workflow.
Caption: Dexamethasone signaling pathway.
Caption: Bioanalytical workflow for Dexamethasone.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of Dexamethasone in biological matrices. The presented data highlights its ability to ensure low inter-day and intra-day variability, leading to high-quality bioanalytical results. While alternative internal standards can be used, the structural and chemical similarity of a deuterated standard like this compound to the analyte makes it an ideal choice for minimizing analytical error and ensuring data integrity in preclinical and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Dexamethasone-d4 from Various Suppliers for Research Applications
For researchers, scientists, and professionals in drug development, the quality and consistency of stable isotope-labeled internal standards are paramount for accurate and reproducible bioanalytical results. This guide provides a comparative analysis of Dexamethasone-d4, a commonly used internal standard in mass spectrometry-based quantification of dexamethasone, from various suppliers. The comparison is based on publicly available data from suppliers' certificates of analysis and product information sheets.
It is important to note that the data presented here is sourced from individual supplier specifications and not from a direct, head-to-head comparative study. Variations in analytical methodologies between suppliers may influence the reported values. Therefore, this guide serves as a starting point for supplier evaluation, and end-users are encouraged to perform their own internal assessments to ensure the suitability of the product for their specific applications.
Data Presentation: A Side-by-Side Look at this compound Specifications
The following table summarizes the key quality attributes of this compound from several prominent suppliers. These parameters are critical in assessing the performance of the internal standard in quantitative analyses.
| Supplier | Chemical Purity | Isotopic Purity/Enrichment | Analytical Method |
| MedchemExpress | 98.93%[1] | 97.8%[1] | HPLC |
| Cayman Chemical | ≥99% (deuterated forms d1-d4) | Not explicitly stated, but purity refers to deuterated forms | Not explicitly stated |
| LGC Standards | min 98%[2] | 97 atom % D[2] | Not explicitly stated |
Mandatory Visualization: Experimental Workflows
To ensure the quality and consistency of this compound, a series of analytical tests are performed. The following diagrams illustrate the typical experimental workflows for determining chemical purity by High-Performance Liquid Chromatography (HPLC) and isotopic enrichment by Mass Spectrometry (MS).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound quality. Below are representative protocols for the key analytical tests.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate and quantify this compound from any non-deuterated dexamethasone and other structurally related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (or a suitable buffer like phosphate buffer). A typical starting condition could be a 40:60 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound standard.
-
Dissolve in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram for a sufficient run time to allow for the elution of all potential impurities.
-
The chemical purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Determination of Isotopic Purity by Mass Spectrometry (MS)
This method determines the percentage of deuterated this compound molecules relative to the total amount of dexamethasone molecules (deuterated and non-deuterated).
-
Instrumentation: A high-resolution mass spectrometer (e.g., a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer) is preferred for accurate mass measurement. A standard triple quadrupole mass spectrometer can also be used.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Sample Introduction: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum over a mass range that includes the molecular ions of both unlabeled dexamethasone (m/z ~393.2) and this compound (m/z ~397.2).
-
-
Data Analysis:
-
Determine the integrated ion currents for the monoisotopic peaks of unlabeled dexamethasone (d0) and the deuterated forms (d1, d2, d3, d4).
-
The isotopic purity is calculated by dividing the sum of the ion currents of the deuterated species by the sum of the ion currents of all dexamethasone-related species (d0 to d4) and multiplying by 100. The isotopic enrichment specifically for the d4 species can also be calculated.
-
References
Safety Operating Guide
Proper Disposal of Dexamethasone-d4: A Guide for Laboratory Professionals
The proper disposal of Dexamethasone-d4, a deuterated synthetic corticosteroid, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As this compound is intended for research use only and is suspected of damaging fertility or the unborn child, it necessitates handling and disposal as a hazardous substance.[1] Adherence to federal, state, and local regulations is mandatory for the disposal of this and other pharmaceutical wastes.[1][2][3][4]
Hazard Profile and Safety Data
Before handling or disposal, it is essential to be familiar with the hazard profile of this compound. The primary risks are associated with its pharmacological activity and potential long-term health effects.
| Hazard Information | Description | Source |
| GHS Classification | Health hazard (GHS08) | [1] |
| Hazard Statements | H361: Suspected of damaging fertility or the unborn child.H373: May cause damage to organs through prolonged or repeated exposure. | [1] |
| Acute Toxicity | LD50 Oral - Rat: > 3,000 mg/kg (for non-deuterated Dexamethasone) | [5] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system. | [1] |
| Transport Regulations | Not regulated for transport under DOT, IMDG, IATA classifications. | [1][6] |
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound waste.[4][5][6]
2. Waste Segregation and Collection:
-
Do Not Mix Wastes: Keep this compound waste separate from other chemical waste streams to avoid unintended reactions and to ensure proper disposal classification.[7] Mixed solvents, for example, can be significantly more expensive to dispose of.[7]
-
Solid Waste: Collect unused or waste this compound powder, contaminated personal protective equipment (gloves, etc.), and contaminated labware (e.g., weigh boats, pipette tips) in a dedicated, sealable, and clearly labeled hazardous waste container.[5][6]
-
Liquid Waste: Collect solutions containing this compound in a compatible, leak-proof, and clearly labeled hazardous waste container. Ensure the container is appropriate for the solvent used.
-
Avoid Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[4][8] This is to prevent environmental contamination.[2]
3. Container Management:
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". List all components of any mixtures, including solvents.
-
Condition: Use containers that are in good condition and can be sealed tightly. The exterior of the container must remain clean and free from contamination.
-
Fill Level: Do not fill waste containers beyond 90% of their capacity to allow for expansion and prevent spills.
4. Storage of Waste:
-
Store the sealed hazardous waste container in a designated, secure area, such as a satellite accumulation area or a main hazardous waste storage location, in accordance with your institution's policies and RCRA guidelines.
5. Final Disposal:
-
Engage Professionals: The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste disposal company.[7] Consult your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Incineration: The standard and recommended disposal method for hazardous pharmaceutical waste is high-temperature incineration at a permitted treatment, storage, and disposal facility (TSDF).[3][8][10]
-
Documentation: Ensure all required waste disposal documentation is completed accurately, as this creates a legal record of the waste from generation to final disposal ("cradle to grave").
Disposal Decision Workflow
The following diagram illustrates the logical steps for managing this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
This comprehensive approach ensures that this compound is managed safely from the point of generation through its final disposal, protecting laboratory personnel and the environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet (SDS) before handling any chemical.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. merck.com [merck.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Comprehensive Safety and Handling Guide for Dexamethasone-d4
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of Dexamethasone-d4 in a research environment. The following step-by-step instructions are designed to ensure the safety of laboratory personnel and compliance with standard regulations.
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, adherence to proper PPE protocols is crucial to minimize exposure risk. Engineering controls, such as fume hoods, should be the primary method of exposure control, supplemented by appropriate PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specifications and Use Cases |
| Eye and Face Protection | Safety glasses with side shields or goggles | Recommended for all handling procedures. |
| Face shield | Required when there is a potential for direct contact with dusts, mists, or aerosols.[1][2] | |
| Hand Protection | Chemical-resistant gloves | Consider double gloving for enhanced protection.[1][2] |
| Body Protection | Laboratory coat | Standard for all laboratory work. |
| Additional garments (e.g., sleevelets, apron, disposable suit) | To be used based on the specific task to avoid exposed skin surfaces.[1] | |
| Respiratory Protection | NIOSH/MSHA approved respirator | Required if adequate local exhaust ventilation is unavailable, if exposure limits are exceeded, or when handling produces dust.[2][3] |
Operational Plans: Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
2.1. Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn and that a safety shower and eye flushing station are readily accessible.[1]
-
Ventilation : Handle this compound in a well-ventilated area. The use of a fume hood is strongly recommended to minimize inhalation exposure.[3][4]
-
Avoid Dust Generation : When working with the solid form, minimize the generation of dust. Avoid actions such as clearing dust from surfaces with compressed air.[1][4]
-
Personal Hygiene : Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[4][5] Avoid eating, drinking, or smoking in areas where this compound is handled.[4]
-
Spill Management :
-
Minor Spills : For small spills, use dry clean-up procedures. Dampen the spilled material with water to prevent dusting before sweeping it up.[6] Vacuuming with a HEPA-filtered vacuum is also an option.[7] Place the collected material in a suitable, labeled container for disposal.[6][7]
-
Major Spills : In the event of a larger spill, evacuate the area and alert emergency responders.[6][7]
-
2.2. Storage Procedures
-
Container : Store this compound in its original, tightly sealed container.[1][4]
-
Location : Keep the container in a well-ventilated, dry place, and store it locked up.[1][3]
-
Conditions : Protect the compound from light.[3] For long-term stability, it is recommended to store this compound at -20°C.[5]
Disposal Plan
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization : Contact your institution's Environmental Health and Safety (EHS) office to determine if the waste is considered hazardous under RCRA guidelines.[8]
-
Non-Hazardous Waste : If deemed non-hazardous, the waste can be placed in a red biohazard-chemotoxic container for incineration by a specialized waste management service.[8]
-
Hazardous Waste : If classified as hazardous, the waste will be collected by EHS for transport to an approved environmental management vendor for incineration.[8] Do not mix with other waste.[3]
-
Contaminated Materials : Any materials, such as gloves or paper towels, that come into contact with this compound should be disposed of as contaminated waste according to the same procedures.
-
Empty Containers : Handle uncleaned, empty containers as you would the product itself.[3] Empty containers should be taken to an approved waste handling site for recycling or disposal.[2]
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of dexamethasone by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
4.1. Preparation of this compound Stock Solution
-
Solvent Selection : Dexamethasone is soluble in ethanol and DMSO.[6] For a 10 mM stock solution in DMSO, you can resuspend 10 mg in 2.55 mL of fresh DMSO.[3]
-
Dissolving the Compound : Vortex the solution until the this compound is completely dissolved.[6]
-
Sterilization (for cell culture) : If the stock solution will be used in cell culture, sterilize it by passing it through a 0.22-micron sterile membrane filter.[6]
-
Storage : Store the stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles.[3][6]
4.2. Use in Cell Culture
-
Working Concentration : For cell culture applications, Dexamethasone is typically used at a working concentration of 1-500 ng/mL.[6]
-
Dilution : Dilute the stock solution with sterile cell culture grade water or medium to achieve the desired working concentration immediately before use.[3][6]
-
Toxicity : Avoid final DMSO or ethanol concentrations above 0.1% in the culture medium due to potential cell toxicity.[3]
Visualizations
5.1. Glucocorticoid Receptor Signaling Pathway
Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR), which then translocates to the nucleus and acts as a transcription factor to regulate gene expression.[9][10]
Caption: Dexamethasone signaling via the glucocorticoid receptor.
5.2. Safe Handling and Disposal Workflow
The following diagram outlines the logical steps for safely handling and disposing of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro dexamethasone dose response assays. [bio-protocol.org]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. himedialabs.com [himedialabs.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
